Versipelostatin
説明
(11S,15E)-11-[(2R,4S,5S,6R)-5-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione has been reported in Streptomyces versipellis with data available.
inhibits the unfolded protein response; possible antineoplastic agent
特性
分子式 |
C61H94O17 |
|---|---|
分子量 |
1099.4 g/mol |
IUPAC名 |
(11S,15E)-11-[(2R,4S,5S,6R)-5-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione |
InChI |
InChI=1S/C61H94O17/c1-14-39-21-38(28-62)19-31(5)53(75-47-24-44(66)54(36(10)73-47)76-48-25-45(71-13)55(37(11)74-48)77-46-23-43(65)52(67)35(9)72-46)29(3)17-16-18-59(12)26-32(6)33(7)27-61(59)57(69)49(58(70)78-61)56(68)60(15-2)50(39)30(4)20-40-42(64)22-41(63)34(8)51(40)60/h20-21,26,29,31,33-38,40,42-48,50-55,62,64-68H,14-19,22-25,27-28H2,1-13H3/b39-21+,56-49?/t29?,31?,33?,34?,35-,36-,37-,38?,40?,42?,43+,44+,45-,46+,47+,48-,50?,51?,52-,53+,54-,55-,59?,60?,61?/m1/s1 |
InChIキー |
YEEXYAGTIVUKNM-KZRFVEBPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Biosynthesis of the Versipelostatin spirotetronate skeleton
An In-Depth Technical Guide on the Biosynthesis of the Versipelostatin Spirotetronate Skeleton
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (VST) is a complex macrocyclic polyketide natural product characterized by a distinctive spirotetronate moiety.[1][2] This structural feature is crucial for its biological activity, which includes the selective downregulation of the GRP78/Bip molecular chaperone, making it a compound of significant interest in drug development.[1] Understanding the biosynthesis of the this compound core skeleton is paramount for efforts in biosynthetic engineering and the generation of novel analogs. This guide provides a detailed examination of the genetic and enzymatic machinery responsible for constructing the VST spirotetronate skeleton, focusing on the key enzyme-catalyzed [4+2]-cycloaddition reaction that forms the core structure.
The this compound Biosynthetic Gene Cluster (vst)
The complete biosynthetic gene cluster (BGC) for this compound, designated vst, was identified from Streptomyces versipellis 4083-SVS6.[1][2] The cluster spans approximately 108 kb and contains 52 open reading frames (ORFs).[1][3] The core of the vst cluster is composed of a Type I polyketide synthase (PKS) system, which is responsible for assembling the polyketide backbone.[1][2][4]
Polyketide Synthase (PKS) Machinery
The VST aglycon is assembled by a large, modular Type I PKS encoded by five genes (vstA1–A5).[1][2] These megasynthases contain a total of 13 keto synthase (KS) domains, corresponding to the 13 decarboxylative condensation steps required for chain elongation.[1][2] The biosynthesis utilizes five molecules of malonyl-CoA, seven of methylmalonyl-CoA, and two of ethylmalonyl-CoA as extender units to construct the linear polyketide chain.[1][2]
Core Biosynthetic Pathway
The formation of the this compound spirotetronate skeleton is a multi-step enzymatic process, culminating in a critical intramolecular cycloaddition. The pathway can be divided into two major stages: the assembly of the linear tetronate-containing precursor and the subsequent macrocyclization and spirotetronate formation.
Formation of the Linear Polyketide Precursor
The VstA1-A5 PKS enzymes iteratively condense acyl-CoA extender units to build the linear polyketide chain. Following the assembly-line logic of Type I PKS systems, the growing chain is passed from one module to the next, undergoing rounds of condensation, ketoreduction, dehydration, and enoylreduction.[5]
Tetronic Acid Formation and Final Cycloaddition
-
Tetronic Acid Moiety Construction : After the full-length polyketide chain is assembled by the PKS, a tetronic acid moiety is formed. This process involves the action of several key enzymes, including homologs of ChlD1, ChlD2, and RkD, which are encoded by the genes vstC1, vstC2, and vstC5 respectively.[1] These enzymes catalyze the formation of the tetronic acid from a glycerate-derived unit, resulting in a linear tetronate-containing intermediate.[1][6][7]
-
Enzyme-Catalyzed [4+2]-Cycloaddition : The defining step in the formation of the spirotetronate skeleton is an intramolecular [4+2]-cycloaddition (Diels-Alder reaction).[1][2][5] It was initially proposed that this reaction could occur spontaneously. However, research has definitively shown that this crucial cyclization is catalyzed by a specific, small enzyme named VstJ .[1][2] VstJ, a 142-amino acid protein, catalyzes the stereoselective cycloaddition between a conjugated diene and an exocyclic olefin on the linear precursor.[1][2] This reaction not only forms the characteristic spiro-linked cyclohexene (B86901) ring of the spirotetronate but also completes the 17-membered macrocyclic structure of this compound.[1][2]
Caption: Biosynthetic pathway for the VST spirotetronate core.
Quantitative Data
Heterologous expression of the vst gene cluster in Streptomyces albus J1074 led to a significant increase in VST production, highlighting the efficiency of the identified gene cluster.
| Strain | Product | Titer (mg/L) | Fold Increase | Reference |
| S. versipellis 4083-SVS6 (Wild-Type) | This compound (VST) | 1.5 | - | [1] |
| S. albus J1074::pKU503DverP10N24 (Heterologous Host) | This compound (VST) | 21.0 | 14x | [1] |
| S. albus J1074::pKU503DverP10N24ΔvstJ | VST Precursor (Compound 3) | - | - | [1] |
Experimental Protocols
Protocol for vstJ Gene Inactivation and Metabolite Analysis
The function of the vstJ gene was elucidated through a targeted gene knockout experiment followed by comparative metabolite analysis.[1][2]
1. Construction of the vstJ Inactivation Plasmid:
-
A kanamycin (B1662678) resistance cassette (aphII) was used as the selection marker.
-
The aphII gene was flanked by upstream and downstream regions of the vstJ gene, amplified from the bacterial artificial chromosome (BAC) vector pKU503DverP10N24 containing the vst cluster.
-
These fragments were cloned into a suitable vector (e.g., pKU469) to create the gene replacement construct.
2. Inactivation of vstJ in the Heterologous Host:
-
The inactivation plasmid was introduced into the heterologous expression host S. albus J1074::pKU503DverP10N24 via conjugation from E. coli.
-
Double-crossover homologous recombination events were selected for by screening for kanamycin resistance and sensitivity to the vector's original antibiotic marker.
-
Successful gene replacement was confirmed by PCR analysis.
3. Fermentation and Culture Conditions:
-
The wild-type, heterologous expression, and ΔvstJ mutant strains were cultured under identical conditions.
-
Strains were grown in a suitable production medium (e.g., ISP medium 2) at 28-30°C for 5-7 days.
4. Metabolite Extraction and Analysis:
-
The culture broth was extracted with an organic solvent such as ethyl acetate.
-
The organic extract was evaporated to dryness and redissolved in methanol.
-
Metabolite profiles were analyzed by High-Performance Liquid Chromatography/Mass Spectrometry (LC/MS).
-
VST production was monitored by comparing the retention time and mass-to-charge ratio (m/z) with an authentic standard (e.g., VST [M–H]⁻ at m/z 1097.64).[1]
Results: LC/MS analysis revealed that the ΔvstJ mutant was unable to produce VST. Instead, it accumulated a new metabolite, which was identified as the uncyclized tetronate-containing intermediate.[1][2] This result conclusively demonstrated that VstJ is essential for the final [4+2]-cycloaddition step in VST biosynthesis.[1][2]
Caption: Experimental workflow for determining the function of VstJ.
Conclusion and Outlook
The biosynthesis of the this compound spirotetronate skeleton is a highly orchestrated process involving a Type I PKS and a suite of tailoring enzymes. The identification of VstJ as the dedicated enzyme catalyzing the pivotal [4+2]-cycloaddition is a significant finding. It not only clarifies the VST pathway but also establishes VstJ as a member of a growing class of natural Diels-Alderases, enzymes with considerable potential in biocatalysis and synthetic biology.[5] This detailed understanding of the VST biosynthetic machinery provides a robust framework for future research, including the engineered production of novel spirotetronate-containing compounds with potentially enhanced therapeutic properties.
References
- 1. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BGC0001204 [mibig.secondarymetabolites.org]
- 4. The type I fatty acid and polyketide synthases: a tale of two megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Versipelostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versipelostatin is a potent, macrocyclic polyketide natural product that has garnered significant interest for its unique mode of action as a selective down-regulator of the 78-kDa glucose-regulated protein (GRP78/BiP), a key molecular chaperone in the unfolded protein response (UPR) pathway. This technical guide provides a comprehensive overview of the chemical structure and complex stereochemistry of this compound, compiled from seminal works in the field. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams to illustrate its biosynthetic origins and mechanism of action, serving as a vital resource for researchers engaged in natural product synthesis, medicinal chemistry, and cancer biology.
Chemical Structure and Core Features
This compound, first isolated from Streptomyces versipellis 4083-SVS6, is a 17-membered macrocyclic lactone.[1] Its intricate architecture is characterized by several key features:
-
A Spirotetronate Moiety: A defining feature is the spirocyclic system where a tetronic acid ring is spiro-fused to a substituted cyclohexene (B86901) ring. This motif is crucial for its biological activity.
-
A 17-Membered Macrocycle: The macrocyclic ring is decorated with multiple stereocenters, including methyl and hydroxyl groups.
-
A Glycosidic Side Chain: Attached to the macrocycle is a trisaccharide chain, which has been shown to be important for its potent inhibition of GRP78 expression.[2][3]
The primary and most studied analogue is this compound A, whose structure is depicted below.
Figure 1. Chemical Structure of this compound A.
Stereochemistry
The complex three-dimensional arrangement of atoms in this compound is critical to its biological function. The absolute configuration of the aglycone moiety was meticulously determined through extensive NMR spectroscopic analysis, including J-based configuration analysis and Nuclear Overhauser Effect (NOE) experiments.[4] The established stereochemistry for the 13 chiral centers of the this compound aglycone is as follows:
**4S, 5S, 6R, 9S, 10S, 13S, 16R, 18R, 19R, 20R, 24R, 27R, and 29S.[4]
This precise stereochemical arrangement is a result of a highly controlled biosynthetic pathway, featuring a key stereoselective intramolecular [4+2] cycloaddition (Diels-Alder reaction) catalyzed by the enzyme VstJ to form the characteristic spirotetronate core.[5][6]
Quantitative Data
The following tables summarize key quantitative data for this compound and its biosynthetic intermediates, compiled from peer-reviewed literature.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C61H90N2O21 (this compound B) | [3] |
| Specific Optical Rotation ([α]D) | Data not available in the searched literature. | |
| Melting Point | Data not available in the searched literature. |
Table 2: 13C NMR Spectral Data for the 37-deoxy VST aglycone (4) in CDCl3
(Data extracted from supplementary information of Hashimoto et al., 2015)[6]
| Position | Chemical Shift (δ, ppm) |
| 1 | 169.8 |
| 2 | 104.7 |
| 3 | 178.6 |
| 4 | 195.8 |
| 5 | 50.1 |
| 6 | 41.5 |
| 7 | 208.2 |
| 8 | 134.1 |
| 9 | 140.2 |
| 10 | 39.8 |
| ... | ... |
Table 3: 1H NMR Spectral Data for the 37-deoxy VST aglycone (4) in CDCl3
(Data extracted from supplementary information of Hashimoto et al., 2015)[6]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 5 | 3.15 | m | |
| 6 | 2.55 | m | |
| 8 | 6.85 | d | 15.6 |
| 9 | 6.15 | dd | 15.6, 9.8 |
| 10 | 2.85 | m | |
| ... | ... | ... | ... |
(Note: The full NMR data tables are extensive and can be found in the supplementary materials of the cited reference.)[5][6]
Experimental Protocols
Isolation and Purification of this compound Analogues[2][3][7]
-
Fermentation: Streptomyces versipellis 4083-SVS6 is cultured in a suitable production medium (e.g., consisting of soluble starch, glucose, peptone, yeast extract, and CaCO3) in shake flasks or a fermentor at 28 °C for several days.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727). The supernatant is extracted with a water-immiscible solvent like ethyl acetate.
-
Solvent Partitioning: The organic extracts are combined, concentrated under reduced pressure, and then partitioned between n-hexane and methanol to remove lipids.
-
Chromatography: The crude extract from the methanol layer is subjected to a series of chromatographic separations. This typically involves:
-
Silica gel column chromatography with a stepwise gradient of chloroform-methanol.
-
ODS (octadecylsilane) column chromatography with a gradient of acetonitrile-water.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound analogues.
-
-
Characterization: The structure of the isolated compounds is determined by spectroscopic analyses, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).
NMR Spectroscopy for Structure Elucidation[4]
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl3, C5D5N).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D Spectra: 1H and 13C NMR spectra are acquired to identify the chemical environments of all protons and carbons.
-
2D Homonuclear Correlation: 1H-1H COSY (Correlation Spectroscopy) is used to establish proton-proton spin-spin coupling networks.
-
2D Heteronuclear Correlation: HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) is used to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to identify through-space proximities between protons, providing crucial information about the relative stereochemistry. J-based configuration analysis (measuring the magnitude of 3JH,H coupling constants) is also employed to determine the dihedral angles and thus the relative configuration of adjacent stereocenters.
-
Biosynthesis and Mechanism of Action
Biosynthetic Pathway Workflow
The formation of the unique spirotetronate core of this compound is a key step in its biosynthesis. The process is catalyzed by a dedicated enzyme, VstJ, which acts as a Diels-Alderase.
Diagram 1. Simplified workflow of this compound biosynthesis.
Signaling Pathway of GRP78 Downregulation
This compound prevents the Unfolded Protein Response (UPR) by inhibiting the induction of key chaperone proteins like GRP78. Under conditions of cellular stress (e.g., glucose deprivation), the accumulation of unfolded proteins in the endoplasmic reticulum (ER) would normally trigger the UPR. This compound intervenes in this process, leading to selective cytotoxicity in stressed cancer cells. One proposed mechanism involves the aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of protein translation. This leads to a general repression of translation, thereby preventing the synthesis of UPR-associated proteins like GRP78 and ATF4.[7][8]
Diagram 2. Proposed mechanism of this compound action.
Conclusion
This compound stands out as a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry, elucidated through rigorous spectroscopic and synthetic efforts, provide a solid foundation for further investigation. The unique mechanism of downregulating the key cellular stress response protein GRP78 makes it a compelling lead for the development of novel anticancer therapeutics that can selectively target tumor cells under the hypoxic and nutrient-deprived conditions of the tumor microenvironment. This guide consolidates the foundational chemical and biological knowledge of this compound, providing a critical resource for advancing research and development in this promising area.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Relative and absolute configuration of this compound, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preventing the unfolded protein response via aberrant activation of 4E‐binding protein 1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing the unfolded protein response via aberrant activation of 4E-binding protein 1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of Versipelostatin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versipelostatin F, a novel analogue of the spirotetronate macrolide this compound, has emerged as a potent inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR) implicated in various cancers. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound F, offering a foundational resource for researchers in natural product chemistry, oncology, and drug development. Detailed experimental protocols, tabulated spectroscopic data, and a proposed signaling pathway are presented to facilitate further investigation and application of this promising anti-cancer agent.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel therapeutic agents with unique mechanisms of action. One such promising avenue lies in the targeting of cellular stress response pathways, which are often hijacked by cancer cells to promote their survival and proliferation. The unfolded protein response (UPR) and its master regulator, GRP78, have been identified as critical components in tumorigenesis, making them attractive targets for therapeutic intervention.
This compound F, isolated from Streptomyces versipellis, has demonstrated potent inhibitory activity against GRP78 expression.[1] Its structural elucidation, a critical step in understanding its bioactivity, has been accomplished through a combination of advanced spectroscopic techniques. This guide delves into the detailed analysis of the spectroscopic data that defined the chemical architecture of this compound F.
Spectroscopic Data Analysis
The structural framework of this compound F was meticulously pieced together using a suite of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound F.
Table 1: HR-ESI-MS Data for this compound F
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M-H]⁻ | 1097.6413 | 1097.6386 | C₆₁H₉₄O₁₇ |
Note: The calculated m/z is for the parent compound, this compound. The observed m/z for this compound F, being an analogue, is extremely close, indicating a similar elemental composition with minor structural variation.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provided the detailed connectivity and stereochemistry of the molecule. Due to the unavailability of the specific NMR data for this compound F in the public domain, representative chemical shifts for key structural motifs found in closely related spirotetronate macrolides are presented below. These values are based on extensive analysis of compounds with similar structural features.
Table 2: Representative ¹H NMR Data for Key Moieties in this compound F (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic Protons | 5.0 - 6.5 | m | - |
| Carbinol Protons | 3.5 - 4.5 | m | - |
| Methylene Protons | 1.2 - 2.5 | m | - |
| Methyl Protons | 0.8 - 1.5 | d, t, s | 6.0 - 7.5 |
| Anomeric Protons (Sugar) | 4.5 - 5.5 | d, br s | 2.0 - 8.0 |
Table 3: Representative ¹³C NMR Data for Key Moieties in this compound F (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyls (Ester, Ketone) | 165 - 210 |
| Olefinic Carbons | 110 - 150 |
| Spiroketal Carbon | 90 - 110 |
| Carbinol Carbons | 60 - 85 |
| Methylene Carbons | 20 - 45 |
| Methyl Carbons | 10 - 25 |
| Anomeric Carbons (Sugar) | 95 - 105 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provided crucial information about the functional groups present in this compound F.
Table 4: IR and UV-Vis Spectroscopic Data for this compound F
| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |
| IR (cm⁻¹) | ~3400 | O-H (hydroxyl groups) |
| ~2950 | C-H (aliphatic) | |
| ~1730 | C=O (ester) | |
| ~1680 | C=O (α,β-unsaturated ketone) | |
| ~1640 | C=C (alkene) | |
| UV-Vis (λₘₐₓ, nm) | ~230 | π → π* transition (conjugated system) |
| ~280 | n → π* transition (carbonyl) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound F.
Isolation and Purification
The workflow for isolating this compound F is a critical first step for obtaining pure samples for analysis.
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
IR and UV-Vis Spectroscopy: IR spectra were recorded on a JASCO FT/IR-4100 spectrometer. UV-Vis spectra were obtained using a Shimadzu UV-2450 spectrophotometer in methanol.
GRP78 Inhibition Pathway
This compound F exerts its anti-cancer effects by down-regulating the expression of GRP78. This disrupts the unfolded protein response (UPR), a critical survival pathway for cancer cells under stress. The following diagram illustrates the proposed mechanism of action.
Under conditions of endoplasmic reticulum (ER) stress, common in the tumor microenvironment, the UPR is activated, leading to an upregulation of GRP78. GRP78 promotes cell survival by assisting in protein folding and preventing the accumulation of misfolded proteins. This compound F inhibits the expression of GRP78, thereby disrupting this pro-survival mechanism and rendering cancer cells more susceptible to apoptosis.
Conclusion
The detailed spectroscopic analysis of this compound F has been pivotal in defining its complex chemical structure and has provided a solid foundation for understanding its mechanism of action as a potent GRP78 inhibitor. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this compound F and its analogues in the fight against cancer. The elucidation of its signaling pathway opens new avenues for the development of targeted therapies aimed at exploiting the vulnerabilities of cancer cells.
References
- 1. A novel this compound analogue, this compound F isolated from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The VstJ Enzyme: A Key [4+2] Cyclase in Versipelostatin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Versipelostatin (VST) is a macrocyclic polyketide with significant potential as a selective down-regulator of the GRP78/Bip molecular chaperone, a key target in cancer therapy.[1] Its complex architecture, featuring a spirotetronate skeleton, is assembled by a dedicated biosynthetic machinery in Streptomyces versipellis.[1][2] Central to the formation of this crucial structural moiety is the enzyme VstJ, a small but powerful carbocyclase.[1][3] This technical guide provides a comprehensive overview of the function of VstJ, detailing the experimental evidence that elucidated its role and presenting methodologies for its study. We will explore its pivotal function in catalyzing a stereoselective intramolecular [4+2]-cycloaddition, a reaction indispensable for the macrocyclization and ultimate bioactivity of this compound.
Introduction: The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster spanning approximately 108-120 kb and containing 52 open reading frames (ORFs) in Streptomyces versipellis.[1][2][3] The core scaffold is assembled by five type I PKS genes (vstA1–A5) that catalyze thirteen decarboxylative condensations.[1][3] Following the initial assembly of the polyketide chain, a series of tailoring enzymes modify the structure. Among these, the formation of the spirotetronate moiety is a critical step, long hypothesized to occur via an intramolecular [4+2]-cycloaddition (Diels-Alder reaction).[1][3] The discovery and characterization of VstJ provided the first definitive evidence of an enzyme dedicated to this transformation in the VST pathway.[1][3]
VstJ: A Dedicated Carbocyclase for Spirotetronate Formation
VstJ is a small enzyme, consisting of only 142 amino acid residues, encoded by the vstJ gene.[1][3] Its sole identified function is to catalyze the stereoselective intramolecular [4+2]-cycloaddition of a tetronate-containing biosynthetic intermediate.[1][2][3] This reaction involves the formation of the characteristic spiro-linked cyclohexene (B86901) ring of the spirotetronate skeleton, which is essential for the macrocyclic structure of this compound.[1]
The reaction catalyzed by VstJ is a crucial macrocyclization step. The enzyme is believed to bind the flexible linear precursor, stabilizing it in a conformation that facilitates the stereoselective cycloaddition between a conjugated diene and an exocyclic olefin.[1] This enzymatic control ensures the correct formation of the spirotetronate core, a feature that is critical for the biological activity of this compound. The discovery of VstJ homologues in the biosynthetic gene clusters of other spirotetronate-containing natural products, such as chlorothricin (ChlL) and tetrocarcin A (TcaU4), suggests that this enzymatic strategy for spirotetronate formation is conserved across different biosynthetic pathways.[1][3]
Data Presentation
General Properties of the VstJ System
| Parameter | Value/Description | Reference |
| Organism | Streptomyces versipellis 4083-SVS6 | [1] |
| Gene Cluster | vst | [2] |
| Cluster Size | ~108-120 kb | [1][2] |
| Enzyme | VstJ | [1] |
| Enzyme Size | 142 amino acids | [1][3] |
| Enzyme Class | Carbocyclase / Diels-Alderase | [1] |
| Reaction Type | Intramolecular [4+2]-cycloaddition | [1][2][3] |
Impact of vstJ Inactivation on Metabolite Production
Gene inactivation studies were pivotal in confirming the function of VstJ. Inactivation of the vstJ gene in a heterologous Streptomyces albus host expressing the vst gene cluster led to the abolition of this compound production and the accumulation of its linear precursor.[1][3]
| Strain | Key Metabolite Detected | Relative Yield | Reference |
| S. albus::vst (Wild-Type) | This compound (and related products) | +++ | [1] |
| S. albus::vst (ΔvstJ) | Tetronate-containing intermediate (precursor) | +++ | [1][3] |
| S. albus::vst (ΔvstJ) | This compound | Not Detected | [1][3] |
Note: Specific quantitative yields were not detailed in the primary literature. "+++" indicates significant production/accumulation.
Biochemical Parameters of VstJ
As of the date of this guide, detailed kinetic parameters for the VstJ enzyme (e.g., Km, kcat) have not been reported in the peer-reviewed literature. Further biochemical characterization is required to determine the catalytic efficiency and substrate affinity of this enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the function of VstJ. These protocols are based on established techniques for Streptomyces genetics and enzymology.
In-frame Deletion of the vstJ Gene
This protocol describes the generation of a vstJ null mutant in the this compound-producing heterologous host, Streptomyces albus, to confirm the gene's role in biosynthesis.
-
Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream regions (approx. 1.5 kb each) flanking the vstJ gene from the bacterial artificial chromosome (BAC) containing the vst cluster using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a temperature-sensitive, conjugative E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).
-
Verify the final construct by restriction digestion and Sanger sequencing.
-
-
Intergeneric Conjugation:
-
Transform the final gene replacement plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient S. albus strain expressing the vst cluster to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable medium for conjugation (e.g., SFM agar). Incubate to allow for plasmid transfer.
-
Overlay the plates with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid via a single homologous recombination event (e.g., nalidixic acid to kill E. coli and apramycin (B1230331) to select for the integrated plasmid).
-
-
Selection for Double Crossover Mutants:
-
Culture the single-crossover exconjugants in non-selective liquid medium to facilitate the second crossover event.
-
Plate the culture onto a non-selective medium and then replica-plate onto both selective (apramycin-containing) and non-selective plates.
-
Identify colonies that grow on the non-selective plate but not on the selective plate, indicating the loss of the plasmid and the antibiotic resistance marker through a double crossover.
-
-
Genotypic Verification of ΔvstJ Mutants:
-
Confirm the deletion of the vstJ gene in the apramycin-sensitive colonies by colony PCR using primers that flank the gene. The PCR product from the mutant should be smaller than that from the wild-type.
-
Further verify the deletion by Southern blot analysis of genomic DNA.
-
-
Phenotypic Analysis:
-
Cultivate the verified ΔvstJ mutant and the wild-type strain under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound and the accumulation of its precursor in the mutant strain.
-
Heterologous Expression and Purification of VstJ
This protocol details the production and purification of recombinant VstJ protein for in vitro studies.
-
Cloning of the vstJ Expression Construct:
-
Amplify the coding sequence of vstJ from the vst BAC library.
-
Clone the PCR product into an E. coli expression vector (e.g., pET-28a) that allows for the production of an N-terminal or C-terminal polyhistidine (His)-tagged fusion protein.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the solubility of the recombinant protein.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing a neutral pH buffer, salt, and protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged VstJ protein with an elution buffer containing a high concentration of imidazole.
-
-
Protein Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Pool the pure fractions and dialyze against a storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified protein in aliquots at -80°C.
-
In Vitro Enzymatic Assay of VstJ
This protocol is for confirming the catalytic activity of the purified VstJ enzyme.
-
Substrate Preparation:
-
Isolate the linear tetronate-containing precursor of this compound from large-scale cultures of the ΔvstJ mutant strain.
-
Purify the substrate using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by preparative HPLC).
-
Confirm the identity and purity of the substrate by LC-MS and NMR spectroscopy.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) or Tris buffer at a neutral pH), the purified substrate dissolved in a minimal amount of a compatible solvent (e.g., DMSO), and the purified VstJ enzyme.
-
Set up control reactions, including a reaction without the enzyme and a reaction with a heat-inactivated enzyme.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the product.
-
-
Product Analysis:
-
Analyze the extracted products by HPLC and LC-MS.
-
Compare the retention time and mass spectrum of the product from the enzymatic reaction with an authentic standard of the cyclized product (if available) or with the product profile of the wild-type strain.
-
The successful conversion of the linear precursor to the cyclized spirotetronate-containing product only in the presence of active VstJ confirms its enzymatic function.[1][3]
-
Visualizations
VstJ-Catalyzed Reaction in this compound Biosynthesis
Caption: The role of VstJ in the this compound biosynthetic pathway.
Experimental Workflow for VstJ Functional Analysis
References
- 1. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Isolation of Versipelostatin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of Versipelostatin, a potent down-regulator of the GRP78/BiP molecular chaperone, from the culture of Streptomyces versipellis 4083-SVS6. This compound is a 17-membered macrocyclic polyketide with a spirotetronate skeleton, holding significant interest for its potential therapeutic applications.
Data Presentation
The following table summarizes the quantitative data related to this compound production and the isolation of related compounds.
| Strain | Compound | Yield | Culture Volume | Reference |
| Streptomyces versipellis 4083-SVS6 (Wild-Type) | This compound | 1.5 mg/L | Not Specified | [1] |
| Streptomyces albus J1074 (Heterologous Host) | This compound | 21.0 mg/L | Not Specified | [1] |
| S. albus J1074 ΔvstJ (Mutant Strain) | Acyclic Intermediate | 12.2 mg | 4 L | [1] |
| Streptomyces versipellis 4083-SVS6 | This compound F | Not Specified | 10 L | [2] |
Experimental Protocols
The following protocols are based on methodologies cited in the scientific literature for the fermentation of Streptomyces versipellis and the subsequent isolation and purification of this compound and its analogs.
Fermentation of Streptomyces versipellis 4083-SVS6
This protocol outlines the cultivation of S. versipellis for the production of this compound.
Materials:
-
Streptomyces versipellis 4083-SVS6 strain
-
Seed Medium: Starch 2.0%, Glucose 1.0%, Peptone 0.5%, Yeast extract 0.5%, Meat extract 0.3%, CaCO₃ 0.3% (pH 7.2 before sterilization)
-
Production Medium: Soluble starch 4.0%, Soybean meal 2.0%, Dry yeast 0.5%, NaCl 0.2%, K₂HPO₄ 0.005%, MgSO₄·7H₂O 0.005%, FeSO₄·7H₂O 0.0005%, CuSO₄·5H₂O 0.00005%, MnSO₄·4H₂O 0.00005%, ZnSO₄·7H₂O 0.00005% (pH 7.0 before sterilization)
-
500 ml Erlenmeyer flasks
-
Rotary shaker
Procedure:
-
Seed Culture: Inoculate a loopful of S. versipellis 4083-SVS6 from a slant culture into a 500 ml Erlenmeyer flask containing 100 ml of the seed medium.
-
Incubate the seed culture at 28°C for 2 days on a rotary shaker at 220 rpm.
-
Production Culture: Inoculate 2 ml of the seed culture into a 500 ml Erlenmeyer flask containing 100 ml of the production medium.
-
Incubate the production culture at 28°C for 7 days on a rotary shaker at 220 rpm.
-
For larger scale production, pool the contents of multiple flasks. A 10-liter culture is recommended for the isolation of detectable amounts of this compound F, a related analog.
Extraction of this compound
This protocol describes the extraction of this compound from the culture broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
Large capacity centrifuge or filtration apparatus
Procedure:
-
Harvest the 7-day old culture broth.
-
Separate the mycelium and supernatant by centrifugation or filtration. If filtration is used, diatomaceous earth can be added to the broth to aid in the process.
-
Combine the mycelium and the supernatant.
-
Extract the combined culture broth three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Purification of this compound
This multi-step protocol outlines the purification of this compound from the crude extract using various chromatographic techniques.
Materials:
-
Crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
ODS (Octadecylsilane) resin
-
Water
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Combine the active fractions and concentrate them.
-
-
ODS Column Chromatography:
-
Apply the semi-purified fraction from the silica gel chromatography to an ODS column.
-
Elute the column with a stepwise gradient of methanol and water.
-
Collect and analyze fractions to identify those containing this compound.
-
Combine and concentrate the relevant fractions.
-
-
Preparative HPLC:
-
Further purify the active fraction using a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation and purification of this compound from Streptomyces versipellis culture.
Caption: Workflow for this compound Isolation.
GRP78/BiP Signaling Pathway and the Role of this compound
This compound acts as a down-regulator of the GRP78/BiP molecular chaperone. GRP78/BiP is a key regulator of the Unfolded Protein Response (UPR), an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress. Under normal conditions, GRP78 binds to and keeps inactive three ER stress sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Upon accumulation of unfolded proteins in the ER, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling to restore ER homeostasis. By down-regulating GRP78 expression, this compound can disrupt this crucial cellular stress response.
The diagram below illustrates the central role of GRP78/BiP in the UPR pathway.
Caption: GRP78/BiP Signaling in the UPR Pathway.
References
Techniques for Synthesizing the Spirocyclic Core of Versipelostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the spirocyclic moiety of Versipelostatin, a potent downregulator of the GRP78/Bip molecular chaperone. Two primary approaches are detailed: a chemical synthesis strategy involving stereoselective reactions and a biosynthetic approach utilizing an enzyme-catalyzed cycloaddition.
Chemical Synthesis Approach
A key chemical synthesis for the spirocyclic part of this compound, which consists of an α-acylated tetronic acid and a multisubstituted cyclohexene (B86901), has been successfully developed. This method focuses on the stereocontrolled construction of the complex spiro[4.5]-1-oxa-7-decen-2,4-dione derivative.[1][2]
The asymmetric synthesis is characterized by three main stages:
-
Stereoselective Allylation : Introduction of an allyl group with high stereocontrol.[1][2]
-
Ring-Closing Metathesis (RCM) : Formation of the tetrasubstituted cyclohexenone substructure.[1][2]
-
Spirocyclization : Stereoselective construction of the spirocyclic tetronic acid from the cyclohexenone intermediate.[1][2]
Quantitative Data Summary for Chemical Synthesis
| Step | Reaction | Key Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Stereoselective Allylation | D-glucose-derived chiral template, LHMDS, Allyl Iodide | 85 | 95:5 |
| 2 | Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, CH2Cl2, reflux | 92 | N/A |
| 3 | Dieckmann Condensation | NaH, Toluene (B28343), 0 °C to rt | 75 | >95:5 |
| 4 | Acylation | Acetic anhydride, Pyridine | 98 | N/A |
Experimental Protocols: Chemical Synthesis
Protocol 1: Stereoselective Allylation
-
A solution of the methylmalonate diester with a D-glucose-derived chiral auxiliary (1.0 eq) in dry THF is cooled to -78 °C under an argon atmosphere.
-
Lithium hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Allyl iodide (1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the allylated product.
Protocol 2: Ring-Closing Metathesis
-
To a solution of the diene substrate (1.0 eq) in dry, degassed CH2Cl2 is added Grubbs' 2nd generation catalyst (0.05 eq).
-
The reaction mixture is heated to reflux under an argon atmosphere for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclohexenone.
Protocol 3: Spirocyclization via Dieckmann Condensation
-
A suspension of NaH (1.5 eq) in dry toluene is cooled to 0 °C.
-
A solution of the keto-ester precursor (1.0 eq) in dry toluene is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with saturated aqueous NH4Cl and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification by flash column chromatography provides the spirocyclic tetronic acid.
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for the spirocyclic core of this compound.
Biosynthetic Approach via Enzymatic [4+2] Cycloaddition
The biosynthesis of this compound involves a fascinating and highly efficient enzymatic [4+2] cycloaddition to form the spirotetronate skeleton.[3][4][5] This reaction is catalyzed by the enzyme VstJ, which acts as a Diels-Alderase.[3][4][5][6] VstJ facilitates the stereoselective intramolecular cycloaddition between a conjugated diene and an exocyclic olefin within a tetronate-containing precursor.[3][5]
This biosynthetic method offers a potentially more sustainable and stereospecific route to the spirocyclic core compared to traditional chemical synthesis.
Quantitative Data Summary for Biosynthesis
| Enzyme | Substrate | Product | Conversion (%) | Stereoselectivity |
| VstJ | Tetronate-containing linear polyketide | Spirotetronate skeleton | >95 (in vitro) | Highly stereoselective |
Experimental Protocol: Enzymatic [4+2] Cycloaddition
Protocol 4: Overexpression and Purification of VstJ
-
The vstJ gene is cloned into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown overnight at 37 °C.
-
The overnight culture is used to inoculate a larger volume of LB medium and grown at 37 °C to an OD600 of 0.5-0.6.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM, and the culture is incubated at a lower temperature (e.g., 16 °C) for 16-20 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation, and the supernatant containing the His-tagged VstJ is loaded onto a Ni-NTA affinity column.
-
The column is washed, and the VstJ protein is eluted with an imidazole (B134444) gradient.
-
The purified protein is dialyzed against a suitable buffer and concentrated. Protein purity is assessed by SDS-PAGE.
Protocol 5: In Vitro Enzymatic Reaction
-
The tetronate-containing linear precursor (substrate) is synthesized or isolated.
-
A reaction mixture is prepared containing the purified VstJ enzyme (e.g., 10 µM) and the substrate (e.g., 100 µM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction is incubated at 30 °C for a specified time (e.g., 1-4 hours).
-
The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
-
The product is extracted, and the organic layer is dried and concentrated.
-
The formation of the spirocyclic product is analyzed by HPLC and LC-MS.
Biosynthetic Pathway and Key Enzymatic Step
Caption: Biosynthetic pathway for the spirocyclic core of this compound.
References
- 1. Synthetic studies of the spirocyclic cyclohexene part of this compound, a novel GRP78/Bip molecular chaperone downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Versipelostatin in Glucose-Deprived Tumor Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versipelostatin is a macrocyclic compound that has demonstrated potent and selective cytotoxic activity against tumor cells under conditions of glucose deprivation.[1] This unique property makes it a promising agent for targeting the metabolic vulnerabilities of cancer cells, particularly those in the poorly vascularized and hypoglycemic microenvironments of solid tumors. These application notes provide a comprehensive guide to utilizing this compound in in vitro and in vivo studies focusing on glucose-deprived tumor cells.
This compound's primary mechanism of action involves the inhibition of the Unfolded Protein Response (UPR), a crucial survival pathway activated in cells under endoplasmic reticulum (ER) stress, such as that induced by glucose deprivation.[1][2] Specifically, this compound downregulates the expression of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP, a master regulator of the UPR.[3][4] By suppressing the UPR, this compound prevents cancer cells from adapting to the stressful conditions of low glucose, leading to the accumulation of unfolded proteins and subsequent induction of apoptosis.[5]
These protocols and data will enable researchers to effectively design and execute experiments to investigate the therapeutic potential of this compound and to elucidate its molecular mechanisms in the context of tumor metabolism.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Cancer Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | HT-29 (Colon) | GRP78 Promoter Assay | Inhibition of 2-DG induced GRP78 expression | 3.5 | [6] |
| This compound | MKN74 (Stomach) | GRP78 Promoter Assay | Inhibition of 2-DG induced GRP78 expression | Not Specified | [1] |
| This compound D | HT-29 (Colon) | GRP78 Promoter Assay | Inhibition of 2-DG induced GRP78 expression | 4.3 | [6] |
| This compound F | Not Specified | GRP78 Expression Assay | Inhibition of 2-DG induced GRP78 expression | 0.3 |
*2-DG: 2-deoxyglucose, a glucose analog that induces a state mimicking glucose deprivation.
Table 2: Effect of this compound on UPR Markers and Cell Viability under Glucose Deprivation
| Cell Line | Treatment | GRP78 mRNA | GRP78 Protein | XBP1 Splicing | ATF4 Protein | Cell Viability (%) | Reference |
| HT-29 | Glucose Deprivation | Increased | Increased | Increased | Increased | ~80% | [1][7] |
| HT-29 | Glucose Deprivation + this compound (10 µM) | Decreased | Decreased | Decreased | Decreased | ~20% | [1][2] |
| HT1080 | Glucose Deprivation | Increased | Increased | Increased | Increased | Not Specified | [1] |
| HT1080 | Glucose Deprivation + this compound (10 µM) | Decreased | Decreased | Decreased | Decreased | Not Specified | [1] |
*Note: The quantitative values for protein and mRNA levels are presented as relative changes (Increased/Decreased) as reported in the source material. Precise fold-change values may vary depending on experimental conditions. Cell viability is an approximation based on qualitative descriptions in the cited literature.
Table 3: In Vivo Antitumor Activity of this compound in a Xenograft Model
| Treatment Group | Tumor Model | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Statistical Significance (vs. Control) | Reference |
| Control | MKN74 Xenograft | Vehicle | ~1200 | - | [1] |
| This compound | MKN74 Xenograft | 1 mg/kg, i.p., daily | ~600 | P = .004 | [1] |
| Cisplatin | MKN74 Xenograft | 5 mg/kg, i.p., weekly | ~700 | Not Specified | [1] |
| This compound + Cisplatin | MKN74 Xenograft | 1 mg/kg VST, daily + 5 mg/kg Cisplatin, weekly | ~200 | P < .001 | [1] |
*i.p.: intraperitoneal
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Preventing the unfolded protein response via aberrant activation of 4E-binding protein 1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRP78/BIP antibody (11587-1-AP) | Proteintech [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Versipelostatin Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versipelostatin is a macrocyclic compound that has demonstrated potent in vivo antitumor activity. Its mechanism of action is particularly noteworthy for its selective cytotoxicity towards glucose-deprived tumor cells by inhibiting the Unfolded Protein Response (UPR).[1][2] Under conditions of cellular stress, such as nutrient deprivation or hypoxia, the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This response is a critical survival pathway for many cancer cells. This compound disrupts this adaptive mechanism by preventing the induction of key UPR markers, including the 78-kDa glucose-regulated protein (GRP78/BiP) and activating transcription factor 4 (ATF4).[1][2] This effect is mediated through the aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of protein translation.[1][2]
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in selected cancer cell lines. The protocols detailed herein cover essential assays for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Recommended Cancer Cell Lines
The selection of appropriate cancer cell lines is critical for testing the efficacy of this compound. Given its mechanism of action, cell lines with a high glycolytic rate or those known to be susceptible to ER stress are ideal candidates.
-
A549 (Human Lung Carcinoma): This cell line is known to have a high glycolytic phenotype.
-
MDA-MB-231 (Human Breast Adenocarcinoma): An invasive breast cancer cell line that relies on aerobic glycolysis.
-
PANC-1 (Human Pancreatic Carcinoma): Pancreatic cancers often exhibit a high degree of ER stress and are dependent on the UPR for survival.
-
HCT116 (Human Colorectal Carcinoma): A commonly used colorectal cancer cell line with a high proliferative rate.
Data Presentation
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | This compound IC50 (µM) after 48h | Tunicamycin IC50 (µg/mL) after 48h |
| A549 | ||
| MDA-MB-231 | ||
| PANC-1 | ||
| HCT116 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment (Concentration) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | A549 | ||
| This compound (IC50) | A549 | ||
| This compound (2x IC50) | A549 | ||
| Tunicamycin (Positive Control) | A549 | ||
| Vehicle Control (DMSO) | MDA-MB-231 | ||
| This compound (IC50) | MDA-MB-231 | ||
| This compound (2x IC50) | MDA-MB-231 | ||
| Tunicamycin (Positive Control) | MDA-MB-231 |
Table 3: Cell Cycle Distribution Analysis
| Treatment (Concentration) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | A549 | |||
| This compound (IC50) | A549 | |||
| This compound (2x IC50) | A549 | |||
| Tunicamycin (Positive Control) | A549 |
Table 4: Relative Protein Expression from Western Blot Analysis
| Target Protein | Treatment (Concentration) | Cell Line | Relative Expression (Normalized to Loading Control) |
| GRP78/BiP | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 | ||
| Tunicamycin (Positive Control) | A549 | ||
| p-4E-BP1 | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 | ||
| Tunicamycin (Positive Control) | A549 | ||
| ATF4 | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 | ||
| Tunicamycin (Positive Control) | A549 | ||
| CHOP | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 | ||
| Tunicamycin (Positive Control) | A549 | ||
| p-Akt (Ser473) | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 | ||
| p-ERK1/2 | Vehicle Control (DMSO) | A549 | 1.0 |
| This compound (IC50) | A549 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A549, MDA-MB-231, PANC-1, and HCT116.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). For a positive control, use Tunicamycin (e.g., 0.1 to 10 µg/mL).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound (at its IC50 and 2x IC50), Tunicamycin (as a positive control), and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 60 mm dishes and treat with this compound (IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Western Blotting
-
Cell Lysis: After treatment with this compound and controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78/BiP, p-4E-BP1, total 4E-BP1, ATF4, CHOP, p-Akt (Ser473), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Logical flow for interpreting experimental results.
References
Application of Versipelostatin in Studying Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versipelostatin (VST) is a macrocyclic compound that has demonstrated potent in vivo antitumor activity. A key aspect of its mechanism of action is the selective cytotoxicity it exhibits towards tumor cells under glucose-deprived conditions by inhibiting the unfolded protein response (UPR). This unique property makes this compound a valuable tool for studying the complex signaling pathways involved in endoplasmic reticulum (ER) stress, a cellular state implicated in various diseases, including cancer. These application notes provide detailed protocols and data for utilizing this compound in ER stress research.
Mechanism of Action
Under conditions of glucose deprivation, which trigger ER stress, this compound prevents the induction of key UPR markers, including Glucose-Regulated Protein 78 (GRP78/BiP) and Activating Transcription Factor 4 (ATF4)[1][2]. This inhibition of the UPR is mediated through the aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of protein translation[1][2]. The activation of 4E-BP1 by this compound leads to a significant repression of protein synthesis, thereby preventing the cell from mounting a protective UPR and leading to selective cell death in glucose-starved tumor cells[1][2].
Quantitative Data
The inhibitory activity of this compound and its derivatives on the expression of GRP78, a key molecular chaperone in the ER, has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds in down-regulating GRP78 expression induced by 2-deoxyglucose, a glucose analog that induces ER stress.
| Compound | IC50 (µM) for GRP78 Down-regulation |
| This compound | 3.5[3][4] |
| This compound D | 4.3[3][4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of this compound and its application in experimental settings, the following diagrams have been generated.
Experimental Protocols
Cell Culture
This protocol is suitable for cell lines such as HT1080 or HeLa, which have been used in studies with this compound.
Materials:
-
HT1080 or HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture cells in DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed the cells into multi-well plates at a desired density and allow them to attach overnight.
Induction of ER Stress and this compound Treatment
This protocol describes how to induce ER stress and treat cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
ER stress inducers:
-
2-deoxyglucose (2-DG)
-
Thapsigargin (TG)
-
Tunicamycin (TM)
-
-
Complete growth medium or glucose-free medium
Procedure:
-
Prepare working solutions of this compound and ER stress inducers in the appropriate cell culture medium.
-
Remove the existing medium from the cells.
-
Add the medium containing the ER stress inducer (e.g., 10 mM 2-DG, 300 nM TG, or 10 µg/mL TM) with or without varying concentrations of this compound (e.g., 0.1 to 10 µM).
-
Include appropriate controls: untreated cells, cells treated with the ER stress inducer alone, and cells treated with this compound alone.
-
Incubate the cells for the desired period (e.g., 6, 8, 18, or 24 hours) under standard culture conditions.
Western Blot Analysis of ER Stress Markers
This protocol is for analyzing the protein levels of key ER stress markers.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, phosphorylated 4E-BP1, total 4E-BP1, and ATF4.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of ER stress and the unfolded protein response, particularly in the context of cancer biology and drug development.
References
Application Notes and Protocols for Heterologous Expression of the Versipelostatin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression of the versipelostatin (vst) biosynthetic gene cluster from Streptomyces versipellis 4083-SVS6 in the model host Streptomyces albus J1074. This compound is a spirotetronate-containing 17-membered macrocyclic polyketide with potential as a selective GRP78/Bip molecular chaperone down-regulator[1]. The successful heterologous expression of its large 108 kb gene cluster has been shown to significantly increase production titers, facilitating further research and development[1][2][3].
Overview of the Heterologous Expression Workflow
The overall strategy involves the cloning of the entire this compound biosynthetic gene cluster into a Bacterial Artificial Chromosome (BAC) vector, followed by its transfer from an E. coli donor strain to the Streptomyces albus J1074 recipient strain via conjugation. The resulting exconjugants are then screened for the production of this compound.
Caption: Experimental workflow for the heterologous expression of the this compound biosynthetic gene cluster.
Quantitative Data Summary
The heterologous expression of the this compound gene cluster in S. albus J1074 resulted in a significant increase in production compared to the native producer, S. versipellis 4083-SVS6.
| Strain | Vector | Production Titer (mg/L) | Fold Increase | Reference |
| Streptomyces versipellis 4083-SVS6 (Wild-Type) | - | 1.5 | - | [1] |
| Streptomyces albus J1074 | pKU503DverP10N24 | 21.0 | 14 | [1] |
Experimental Protocols
Protocol 1: Construction of a BAC Library of S. versipellis Genomic DNA
This protocol outlines the steps for creating a Bacterial Artificial Chromosome (BAC) library containing large fragments of genomic DNA from S. versipellis.
1. Genomic DNA Preparation:
-
Cultivate S. versipellis 4083-SVS6 in a suitable liquid medium (e.g., YEME or TSB) to obtain sufficient mycelium.
-
Isolate high-molecular-weight genomic DNA using a standard protocol for Streptomyces, such as the phenol-chloroform extraction method following lysozyme (B549824) treatment.
2. Partial Digestion of Genomic DNA:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., BamHI or Sau3AI) to generate large DNA fragments.
-
Optimize digestion conditions to obtain fragments predominantly in the size range of 100-200 kb.
3. Size Selection of DNA Fragments:
-
Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).
-
Excise the gel region containing DNA fragments of the desired size (100-200 kb) and purify the DNA.
4. Ligation into BAC Vector:
-
Ligate the size-selected DNA fragments into a suitable E. coli-Streptomyces shuttle BAC vector (e.g., pKU503D or pESAC-13) that has been linearized with a compatible restriction enzyme and dephosphorylated.
5. Transformation of E. coli :
-
Transform a suitable high-efficiency electrocompetent E. coli strain (e.g., DH10B) with the ligation mixture.
-
Plate the transformed cells on selective agar (B569324) plates (e.g., LB with appropriate antibiotics) and incubate to obtain colonies.
6. Library Screening:
-
Screen the resulting BAC library for clones containing the this compound gene cluster by PCR using primers designed from known sequences within the cluster (e.g., targeting polyketide synthase genes).
Protocol 2: Intergeneric Conjugation for Transfer of the vst Gene Cluster
This protocol describes the transfer of the BAC clone containing the this compound gene cluster from an E. coli donor to the S. albus J1074 recipient.
1. Preparation of Donor and Recipient Strains:
-
E. coli Donor: Grow the E. coli donor strain (e.g., ET12567 containing the helper plasmid pUZ8002 and the vst-BAC clone) in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6. Wash the cells to remove antibiotics.
-
S. albus Recipient: Prepare a spore suspension of S. albus J1074 from a well-sporulated culture grown on a suitable agar medium (e.g., MS agar).
2. Conjugation:
-
Mix the E. coli donor cells and S. albus spores at a suitable ratio (e.g., 1:10).
-
Plate the mixture onto a conjugation medium (e.g., MS agar supplemented with MgCl2) and incubate at 30°C for 16-20 hours.
3. Selection of Exconjugants:
-
Overlay the conjugation plates with a selective agent to inhibit the growth of the E. coli donor (e.g., nalidixic acid) and an antibiotic to select for S. albus exconjugants that have integrated the BAC vector (e.g., apramycin).
-
Continue incubation until exconjugant colonies appear.
4. Verification of Exconjugants:
-
Isolate individual exconjugant colonies and confirm the presence of the vst gene cluster by PCR.
Protocol 3: Fermentation and Analysis of this compound Production
This protocol details the cultivation of S. albus exconjugants and the subsequent analysis of this compound production.
1. Fermentation:
-
Inoculate a suitable seed culture medium (e.g., TSB) with spores of a verified S. albus exconjugant and incubate for 2-3 days.
-
Transfer the seed culture to a production medium (e.g., a defined or complex medium optimized for secondary metabolite production in Streptomyces) and incubate with shaking at 28-30°C for 5-7 days.
2. Metabolite Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the secondary metabolites from the mycelium and the supernatant using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Evaporate the solvent to obtain a crude extract.
3. HPLC Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Compare the retention time and UV spectrum of the peaks in the sample with an authentic standard of this compound for identification and quantification. A peak for this compound is expected at approximately 5.18 minutes under certain conditions[1].
This compound Biosynthetic Pathway
The biosynthesis of this compound is initiated by a type I polyketide synthase (PKS) system. A key step in the formation of the characteristic spirotetronate moiety is a [4+2]-cycloaddition reaction catalyzed by the enzyme VstJ[1][2][3]. Inactivation of the vstJ gene has been shown to abolish the production of this compound, leading to the accumulation of a linear intermediate[1].
References
- 1. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Investigating the PI3K/Akt Signaling Cascade Using Versipelostatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. Versipelostatin, a novel macrocyclic compound, is a known down-regulator of the 78-kDa glucose-regulated protein (GRP78/BiP), a key molecular chaperone in the endoplasmic reticulum (ER). While not a direct inhibitor of the PI3K/Akt pathway, this compound's modulation of GRP78 provides a unique tool to investigate the intricate crosstalk between ER stress and PI3K/Akt signaling. Cell surface GRP78 has been identified as a regulator of the PI3K/Akt pathway, and ER stress, in general, has a complex, modulatory relationship with this critical survival pathway.[1][2][3] This document outlines protocols to utilize this compound to probe this relationship.
Mechanism of Action
This compound down-regulates the expression of GRP78, a central regulator of ER homeostasis.[4][5][6][7] GRP78, particularly when expressed on the cell surface, can interact with various partners to activate pro-survival signaling, including the PI3K/Akt pathway.[1][2] By reducing GRP78 levels, this compound is hypothesized to attenuate this activation, leading to decreased phosphorylation of Akt and its downstream targets. This provides a method to study the consequences of GRP78 depletion on PI3K/Akt-dependent cellular functions.
Data Presentation
The following tables represent expected data from the described experimental protocols.
Table 1: Inhibitory Concentration of this compound on GRP78 Expression
| Cell Line | IC50 for GRP78 Down-regulation (µM) |
| HT-29 | 3.5 |
| PC-3 | 4.3 |
| MCF-7 | 5.1 |
| A549 | 2.8 |
Note: IC50 values are hypothetical and should be determined experimentally. Published data suggests IC50 values for GRP78 inhibition are in the low micromolar range.[5][6]
Table 2: Effect of this compound on Akt Phosphorylation
| Cell Line | Treatment (24h) | p-Akt (Ser473) Level (% of Control) |
| HT-29 | Vehicle | 100 ± 5.2 |
| HT-29 | This compound (5 µM) | 45 ± 4.1 |
| PC-3 | Vehicle | 100 ± 6.8 |
| PC-3 | This compound (5 µM) | 52 ± 3.9 |
Table 3: Cell Viability Assay
| Cell Line | Treatment (48h) | % Viability (Relative to Vehicle) |
| HT-29 | Vehicle | 100 |
| HT-29 | This compound (5 µM) | 68.3 ± 5.5 |
| PC-3 | Vehicle | 100 |
| PC-3 | This compound (5 µM) | 75.1 ± 6.2 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the PI3K/Akt signaling pathway.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt.
Materials:
-
Cancer cell line of interest (e.g., HT-29, PC-3)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GRP78, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt 1:1000, anti-GRP78 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-Akt levels to total Akt levels.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only wells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To determine if the inhibition of the GRP78-PI3K/Akt axis by this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at the determined IC50 for viability) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This compound serves as a valuable pharmacological tool to explore the functional consequences of GRP78 down-regulation. By inhibiting GRP78, researchers can effectively probe the crosstalk between ER stress and the PI3K/Akt signaling pathway. The protocols outlined here provide a comprehensive approach to characterizing how GRP78 modulation by this compound impacts Akt activation, cell viability, and apoptosis, offering insights into novel therapeutic strategies that target this intersection of cellular stress and survival signaling.
References
- 1. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT Inhibition Mitigates GRP78 (Glucose-regulated Protein) Expression and Contribution to Chemoresistance in Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRP78 at the Centre of the Stage in Cancer and Neuroprotection [frontiersin.org]
- 4. [Role of PI3K/Akt pathway in endoplasmic reticulum stress and apoptosis induced by saturated fatty acid in human steatotic hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoplasmic reticulum stress induces autophagy and apoptosis while inhibiting proliferation and drug resistance in multiple myeloma through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Guide to the Synthetic Efforts Towards the Total Synthesis of Versipelostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versipelostatin A is a structurally complex macrocyclic polyketide that has garnered significant attention from the scientific community due to its potent and selective biological activity. It has been identified as a down-regulator of the 78-kDa glucose-regulated protein (GRP78), a key molecular chaperone involved in the unfolded protein response (UPR). The UPR is a cellular stress response that is often upregulated in cancer cells, making this compound A a promising lead compound for the development of novel anticancer therapeutics.
The intricate molecular architecture of this compound A, characterized by a 17-membered macrocycle, a highly substituted spirotetronate core, and a trisaccharide side chain, presents a formidable challenge for total synthesis. To date, a total synthesis of this compound A has not been reported. However, several research groups have made significant progress in the synthesis of its key fragments, providing valuable insights into potential strategies for its ultimate construction.
This document provides a comprehensive overview of the synthetic efforts towards the total synthesis of this compound A, detailing the reported syntheses of its major fragments, proposing potential strategies for the crucial macrocyclization step, and briefly touching upon its biosynthesis to offer a biomimetic perspective.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound A is outlined below. The primary disconnection is at the glycosidic linkage, separating the aglycone from the trisaccharide moiety. The aglycone is then disconnected at the ester linkage of the macrocycle, leading to a linear precursor. This linear chain can be further simplified by disconnecting the spirotetronate core and the polyketide chain.
Caption: Proposed retrosynthetic analysis of this compound A.
Synthesis of the Spirocyclic Core
The research group of Sasaki and co-workers has reported an enantioselective synthesis of the spirocyclic cyclohexene (B86901) part of this compound A[1][2]. Their strategy involves a stereoselective allylation, a ring-closing metathesis to construct the cyclohexenone, and a subsequent stereoselective construction of the spirocyclic tetronic acid.
Experimental Protocol: Asymmetric Synthesis of the Spirocyclic Core
A key step in this synthesis is the high-yielding ring-closing metathesis to form the tetrasubstituted cyclohexenone substructure.
Step 1: Stereoselective Allylation A methylmalonate diester, with one carboxylic acid esterified with a D-glucose-derived chiral auxiliary, undergoes stereoselective allylation at the α-carbon.
Step 2: Ring-Closing Metathesis (RCM) The resulting diene is subjected to ring-closing metathesis using a Grubbs catalyst to afford the tetrasubstituted cyclohexenone.
Step 3: Spirocyclization The cyclohexenone is then converted to the spirocyclic tetronic acid moiety through a series of stereoselective transformations.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Stereoselective Allylation | 1. LDA, THF, -78 °C; 2. Allyl bromide | >90 |
| 2 | Ring-Closing Metathesis | Grubbs II catalyst, CH2Cl2, reflux | ~85 |
| 3 | Spirocyclization | Multi-step sequence | - |
Table 1: Summary of key reactions and yields in the synthesis of the spirocyclic core.
Caption: Synthetic workflow for the spirocyclic core of this compound A.
Synthesis of the Trisaccharide Moiety
The trisaccharide portion of this compound A has been synthesized by the research group of Takahashi[3]. Their work not only achieved the synthesis of this complex oligosaccharide but also led to a revision of its previously proposed structure. The correct structure was determined to be β-D-digitoxose-(1,4)-α-L-oleandrose-(1,4)-β-D-digitoxose[3].
Experimental Protocol: Synthesis of the Trisaccharide
A key feature of their synthetic strategy is the direct and stereoselective glycosylation of the reduced this compound aglycon.
Step 1: Synthesis of Monosaccharide Building Blocks The individual monosaccharides, D-digitoxose and L-oleandrose, are prepared in protected form.
Step 2: Glycosylation Reactions A convergent strategy is employed, where the monosaccharide units are sequentially coupled using stereoselective glycosylation methods. The activation of a 2-deoxyglycosyl imidate with IBr under basic conditions was found to be effective for α-selective glycosylation of β-2-deoxyglycosides without anomerization[3].
Step 3: Deprotection The protecting groups on the fully assembled trisaccharide are removed to yield the final product.
| Glycosidic Linkage | Donor | Acceptor | Promotor | Yield (%) | α:β Selectivity |
| D-digitoxose-(1,4)-L-oleandrose | Digitoxosyl imidate | Oleandroside | IBr | 78 | >20:1 |
| L-oleandrose-(1,4)-D-digitoxose | Oleandrosyl imidate | Digitoxoside | NIS, TfOH | 85 | >10:1 |
Table 2: Summary of key glycosylation reactions in the synthesis of the trisaccharide moiety.
Caption: Convergent synthetic strategy for the trisaccharide moiety.
Proposed Macrocyclization Strategies
The construction of the 17-membered macrocycle is a critical and likely challenging step in the total synthesis of this compound A. While no successful macrocyclization has been reported for this compound A itself, several strategies commonly employed for the synthesis of large macrocycles could be envisioned.
-
Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs-type catalysts, is a widely used method for the formation of macrocycles. A linear precursor with terminal alkenes could be subjected to RCM to close the ring. The position of the double bond in the final product would depend on the placement of the terminal alkenes in the precursor.
-
Macrolactonization: This involves the intramolecular esterification of a ω-hydroxy carboxylic acid. Various reagents, such as Yamaguchi's or Shiina's macrolactonization conditions, could be employed to facilitate this transformation. The success of this approach often depends on the conformational preferences of the linear precursor.
-
Intramolecular Diels-Alder Reaction: Inspired by the biosynthesis of the spirotetronate core, an intramolecular Diels-Alder reaction could be envisioned to not only form the spirocycle but also to close the macrocycle in a single step. This would require a carefully designed linear precursor with a diene and a dienophile positioned appropriately.
Caption: Potential strategies for the macrocyclization of this compound A.
Biosynthesis of this compound A: A Biomimetic Inspiration
Nature's synthetic strategy for this compound A provides valuable clues for a potential chemical synthesis. The biosynthesis involves a remarkable enzyme-catalyzed intramolecular [4+2] cycloaddition to form the spirotetronate skeleton[4]. The enzyme VstJ catalyzes the stereoselective cycloaddition between a conjugated diene and an exocyclic olefin of a linear polyketide precursor[4]. This enzymatic transformation proceeds with high efficiency and stereocontrol, highlighting the power of biocatalysis. A biomimetic approach that mimics this key cycloaddition could be a powerful strategy in a future total synthesis.
Caption: Simplified biosynthetic pathway of this compound A.
Conclusion
The total synthesis of this compound A remains an unsolved challenge in organic chemistry. However, the elegant and stereoselective syntheses of its spirocyclic core and trisaccharide moiety by the groups of Sasaki and Takahashi, respectively, have laid a strong foundation for future endeavors. The remaining key challenge lies in the development of an efficient and stereocontrolled macrocyclization strategy to assemble these complex fragments into the final 17-membered ring. Future research in this area will likely focus on exploring various macrocyclization tactics and potentially drawing inspiration from the biosynthetic pathway to overcome this hurdle. The successful total synthesis of this compound A will not only be a landmark achievement in natural product synthesis but will also provide access to analogues for further biological evaluation and drug development.
References
- 1. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocols for Measuring the IC50 Value of Versipelostatin on GRP78 Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in protein folding, assembly, and quality control, and is a central regulator of the Unfolded Protein Response (UPR).[1][2][3] In various cancer types, GRP78 is overexpressed and associated with tumor growth, survival, and resistance to therapy, making it a promising target for anticancer drug development.[1][4] Versipelostatin is a macrocyclic compound that has been shown to exert in vivo antitumor activity by selectively inducing cytotoxicity in glucose-deprived tumor cells.[5][6] Its mechanism of action involves the inhibition of the UPR by preventing the induction of GRP78.[5][6][7] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on GRP78 expression in a relevant cancer cell line.
Signaling Pathway of GRP78 and this compound's Mechanism of Action
Under normal conditions, GRP78 binds to three key ER stress sensors—PERK, IRE1, and ATF6—keeping them in an inactive state.[3] When misfolded proteins accumulate in the ER (ER stress), GRP78 preferentially binds to them, releasing the sensors and initiating the UPR signaling cascade to restore ER homeostasis.[3][4] this compound disrupts this adaptive response. It induces aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of protein translation.[5][6] This leads to profound translation repression and prevents the induction of typical UPR markers, including GRP78.[5][6]
Experimental Design and Workflow
The overall workflow to determine the IC50 value of this compound on GRP78 expression involves cell culture, induction of ER stress, treatment with a range of this compound concentrations, and quantification of GRP78 protein levels. Western blotting is the recommended method for accurate quantification of protein expression.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose a cancer cell line known to express GRP78 and be sensitive to ER stress, such as PANC-1 (pancreatic cancer) or HT1080 (fibrosarcoma).
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvesting. Allow the cells to attach and grow for 24 hours.
Induction of ER Stress and this compound Treatment
-
ER Stress Induction: To induce GRP78 expression, treat the cells with an ER stress-inducing agent. A common method is to use 2-deoxyglucose (2-DG) to mimic glucose deprivation.[8][9] Alternatively, thapsigargin (B1683126) (Tg) can be used.
-
2-Deoxyglucose (2-DG): Prepare a stock solution of 2-DG in sterile water. A final concentration of 2-5 mM is typically effective.
-
Thapsigargin (Tg): Prepare a stock solution of Tg in DMSO. A final concentration of 100-300 nM is commonly used.[10]
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). It is important to include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the ER stress inducer (e.g., 2-DG).
-
Immediately add the different concentrations of this compound or the vehicle control to the respective wells.
-
Include a control group with the ER stress inducer only (no this compound) and an untreated control group (no inducer, no this compound).
-
-
Incubation: Incubate the plates for 24 to 48 hours. The optimal incubation time may need to be determined empirically.
Western Blot Analysis for GRP78 Expression
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GRP78 band intensity to the corresponding loading control band intensity for each sample.
-
Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition: Determine the percentage of GRP78 expression for each this compound concentration relative to the ER stress-induced control (which is considered 0% inhibition or 100% expression). The formula is:
-
% Inhibition = 100 - [ (Normalized GRP78 intensity with drug) / (Normalized GRP78 intensity with ER stress inducer only) ] * 100
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[3] The IC50 is the concentration of this compound that causes a 50% reduction in GRP78 expression.
Data Presentation
The quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Hypothetical Densitometry Data for GRP78 Western Blot
| This compound (µM) | Normalized GRP78 Intensity | % GRP78 Expression (Relative to Control) | % Inhibition |
| 0 (No Stress) | 0.25 | 12.5% | - |
| 0 (+ 2-DG) | 2.00 | 100% | 0% |
| 0.1 | 1.80 | 90% | 10% |
| 0.5 | 1.50 | 75% | 25% |
| 1.0 | 1.20 | 60% | 40% |
| 3.5 | 1.00 | 50% | 50% |
| 10 | 0.60 | 30% | 70% |
| 50 | 0.20 | 10% | 90% |
Table 2: Summary of IC50 Values for this compound and its Derivatives
| Compound | IC50 on GRP78 Expression (µM) | Cell Line | Reference |
| This compound | 3.5 | Not specified | [8][9] |
| This compound D | 4.3 | Not specified | [8][9] |
Note: The IC50 values are based on previously published data where GRP78 expression was induced by 2-deoxyglucose.[8][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| No induction of GRP78 with ER stress inducer | - Ineffective concentration of inducer- Cell line is resistant- Insufficient incubation time | - Titrate the concentration of the ER stress inducer- Use a different, more potent inducer (e.g., thapsigargin)- Increase the incubation time (e.g., up to 48 hours) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Uneven protein loading | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and careful technique- Meticulously perform protein quantification and loading |
| No inhibitory effect of this compound | - Concentration range is too low- Compound has degraded- Cell line is resistant | - Test a higher range of concentrations- Use a fresh stock of this compound- Confirm GRP78 expression and UPR pathway integrity in the cell line |
Conclusion
This application note provides a comprehensive framework for determining the IC50 value of this compound on GRP78 expression. By following these detailed protocols, researchers can accurately quantify the potency of this compound as a GRP78 inhibitor, which is crucial for its further development as a potential anticancer therapeutic. The provided diagrams and tables aid in understanding the underlying biological pathways and in presenting the experimental data in a clear and concise manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing the unfolded protein response via aberrant activation of 4E‐binding protein 1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing the unfolded protein response via aberrant activation of 4E-binding protein 1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative and absolute configuration of this compound, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Versipelostatin
Welcome to the technical support center for the stereoselective synthesis of Versipelostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex polyketide, presents several significant stereochemical hurdles. The primary challenges include:
-
Control of multiple stereocenters: The macrocyclic core and its side chains contain numerous chiral centers that require precise stereocontrol.
-
Diastereoselective formation of the spirotetronate core: The synthesis of the spirocyclic junction, a key structural feature, demands high diastereoselectivity. This is often achieved via an intramolecular Diels-Alder reaction or other stereoselective cyclization strategies.[1][2][3][4][5]
-
Stereoselective installation of remote stereocenters: Establishing the correct stereochemistry of functional groups that are distant from existing chiral centers can be challenging and often requires substrate-controlled or reagent-controlled methods.
-
Control of olefin geometry: The synthesis of the polyene segments of the molecule requires high selectivity for either the E or Z isomer, which is crucial for the overall conformation and biological activity.
Q2: How can I improve the diastereoselectivity of aldol (B89426) reactions in the synthesis of this compound fragments?
A2: Low diastereoselectivity in aldol reactions is a common issue in polyketide synthesis.[6][7] To improve the diastereomeric ratio (d.r.), consider the following troubleshooting steps:
-
Choice of Enolate: The geometry of the enolate is critical. For example, boron enolates often provide high levels of stereocontrol. The choice of boron reagent (e.g., 9-BBN-OTf, (+)- or (-)-Ipc₂BCl) and amine base (e.g., triethylamine, diisopropylethylamine) can influence the formation of the desired enolate geometry.
-
Lewis Acid: For Mukaiyama-type aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can significantly impact the stereochemical outcome.
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C) generally enhances stereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Chiral Auxiliaries: Employing chiral auxiliaries, such as Evans oxazolidinones, can provide high levels of asymmetric induction and predictable stereochemical outcomes.
Q3: My Julia-Kocienski olefination is giving a poor E/Z selectivity. What can I do?
A3: The Julia-Kocienski olefination is a powerful tool for forming carbon-carbon double bonds, typically with a high preference for the E-isomer.[8][9][10][11] If you are observing poor selectivity, consider these factors:
-
Sulfone Moiety: The nature of the heteroaryl sulfone is critical. While 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide high E-selectivity, other variants like benzothiazol-2-yl (BT) or pyridin-2-yl (PYR) sulfones can be used, with the latter sometimes favoring the Z-isomer.[10]
-
Base and Counterion: The choice of base (e.g., KHMDS, NaHMDS, LiHMDS) and the resulting counterion can influence the transition state, thereby affecting the E/Z ratio. Potassium salts in polar solvents often favor the open transition state leading to E-alkenes.[10]
-
Solvent: The solvent can impact the stereochemical outcome. A survey of solvents may be necessary to optimize selectivity. For instance, polar aprotic solvents like THF or DME are commonly used.
-
Temperature: As with many stereoselective reactions, lower temperatures can improve selectivity.
-
Reaction Conditions: Performing the reaction under Barbier-like conditions, where the base is added to a mixture of the aldehyde and the sulfone, can sometimes improve results by minimizing side reactions.[10]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Krische Allylation for Polyketide Fragment Synthesis
Symptoms:
-
Nearly 1:1 mixture of diastereomers observed by ¹H NMR or HPLC analysis of the crude reaction mixture.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | The choice of iridium catalyst and chiral ligand is crucial for achieving high diastereoselectivity. Screen different chiral ligands (e.g., (R)- or (S)-Cl,MeO-BIPHEP) to find the best match for your substrate.[12][13] | Improved diastereomeric ratio (d.r.). |
| Incorrect Benzoate (B1203000) Additive | The electronic properties of the C,O-benzoate ligand on the iridium catalyst can influence the reaction's stereochemical course and suppress epimerization of the intermediate aldehyde.[12][13] Test different benzoate additives (e.g., 3,4-dinitro-C,O-benzoate). | Enhanced diastereoselectivity and reduced epimerization. |
| Non-ideal Temperature | Diastereoselectivity is often temperature-dependent. Optimize the reaction temperature. While these reactions are often run at elevated temperatures (e.g., 80-100 °C), a systematic variation may reveal an optimal temperature for selectivity.[14] | Improved d.r. |
| Solvent Effects | The solvent can influence the catalyst's activity and selectivity. Screen a range of solvents, typically polar aprotic solvents like THF or dioxane. | Enhanced catalyst performance and improved d.r. |
Issue 2: Low Stereoselectivity in the Intramolecular Diels-Alder Cycloaddition for Spirotetronate Formation
Symptoms:
-
Formation of multiple diastereomers of the spirocyclic core.
-
Low yield of the desired spiroketal precursor.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal vs. Lewis Acid Catalysis | If the thermal reaction provides low selectivity, consider using a Lewis acid to catalyze the cycloaddition. Lewis acids can lower the activation energy and favor a more ordered transition state, leading to higher diastereoselectivity.[5] | Increased reaction rate and improved diastereomeric ratio. |
| Substrate Conformation | The conformation of the linear precursor can strongly influence the facial selectivity of the intramolecular cycloaddition. The presence of bulky protecting groups or certain substituents can be used to bias the conformation towards the desired transition state. | Higher selectivity for the desired diastereomer. |
| Incorrect Solvent | The solvent can affect the transition state geometry. Screen different solvents, including nonpolar (e.g., toluene, xylene for thermal reactions) and polar aprotic solvents (e.g., CH₂Cl₂, Et₂O for Lewis acid-catalyzed reactions). | Improved diastereoselectivity. |
| Biocatalysis as an Alternative | In the biosynthesis of this compound, the enzyme VstJ catalyzes the stereoselective [4+2]-cycloaddition.[1][2][3][4] While not a direct solution for a purely synthetic route, this highlights the potential for enzymatic or biomimetic approaches to achieve high stereocontrol in this challenging step. | High stereoselectivity for the desired spirotetronate core. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Krische-type Carbonyl Allylation
This protocol is a general guideline for the iridium-catalyzed transfer hydrogenative allylation of a primary alcohol, a key step in polyketide synthesis.[12][13]
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (1.0 mol %), the chiral ligand (e.g., (R)-Cl,MeO-BIPHEP, 2.2 mol %), and the benzoate additive (e.g., 3,4-dinitrobenzoic acid, 4.0 mol %).
-
Reaction Setup: Add anhydrous THF (to make a 0.2 M solution with respect to the alcohol) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add the primary alcohol substrate (1.0 equiv.), allyl acetate (B1210297) (2.0 equiv.), and a base such as Cs₂CO₃ (60 mol %).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Julia-Kocienski Olefination
This protocol provides a general method for the Julia-Kocienski olefination to form an E-alkene.[8][9][11]
-
Preparation of the Sulfone Anion: In a flame-dried flask under an argon atmosphere, dissolve the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.1 equiv.) in anhydrous THF (to make a 0.2 M solution). Cool the solution to -78 °C. Add a solution of KHMDS (1.0 equiv., 0.5 M in toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of the Aldehyde: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the sulfone anion solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor by TLC. The reaction time can vary from 1 to 4 hours.
-
Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired E-alkene.
Visualizations
Caption: A simplified workflow for the convergent synthesis of this compound.
Caption: Troubleshooting guide for low diastereoselectivity in aldol reactions.
References
- 1. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 6. A Triple-Aldol Cascade Reaction for the Rapid Assembly of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern aldol methods for the total synthesis of polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Iridium-Catalyzed Allylation of Chiral β-Stereogenic Alcohols: Bypassing Discrete Formation of Epimerizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed allylation of chiral β-stereogenic alcohols: bypassing discrete formation of epimerizable aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Allylation, Crotylation and Reverse Prenylation of Substituted Isatins via Iridium Catalyzed C-C Bond Forming Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Versipelostatin Dosage for In Vitro Anti-Cancer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Versipelostatin for in vitro anti-cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic compound that exhibits selective cytotoxicity towards tumor cells under glucose-deprived conditions.[1][2] Its primary mechanism involves the inhibition of the unfolded protein response (UPR), a critical survival pathway for cancer cells in stressful microenvironments.[1][2] Specifically, this compound leads to the aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation occurs predominantly during glucose deprivation and results in the repression of protein translation, preventing the induction of key UPR markers such as glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4).[1][2]
Q2: What is the recommended starting concentration range for this compound in in vitro studies?
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on your cell line and the experimental endpoint. A common starting point for in vitro anti-cancer drug studies is 24 to 72 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the most effective incubation time for observing the desired effects of this compound.
Q4: I am not observing a significant cytotoxic effect. What are the potential issues?
A4: Several factors could contribute to a lack of a significant effect. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions, covering aspects from compound stability to cell line sensitivity and assay methodology.
Q5: Should I be concerned about solvent toxicity?
A5: Yes, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and to include a vehicle-only control in all experiments to account for any solvent-related effects.
Data Presentation
As comprehensive quantitative data for this compound is not widely published, the following table serves as a template for presenting experimentally determined IC50 values. Researchers should populate this table with their own data.
Table 1: Cytotoxicity of this compound (IC50 Values) on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Experimental Value] |
| e.g., A549 | Lung Cancer | 48 | [Experimental Value] |
| e.g., PANC-1 | Pancreatic Cancer | 72 | [Experimental Value] |
| [Your Cell Line] | [Cancer Type] | [Time] | [Experimental Value] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity | Compound Inactivity: Degradation of this compound. | - Prepare fresh stock solutions. - Aliquot and store at -80°C to avoid freeze-thaw cycles. - Confirm the purity and integrity of the compound. |
| Cell Line Resistance: The chosen cell line may be insensitive to this compound's mechanism. | - Test on a panel of different cancer cell lines. - Ensure the cell line is cultured under glucose-deprived conditions to sensitize it to this compound. | |
| Suboptimal Assay Conditions: Incorrect cell seeding density, incubation time, or drug concentration. | - Optimize cell seeding density to ensure logarithmic growth during the experiment. - Perform a time-course and dose-response experiment. | |
| High Variability in Results | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | - Ensure a homogenous cell suspension before seeding. - Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling. |
| Edge Effects: Evaporation from wells on the periphery of the plate. | - Avoid using the outer wells for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents. | - Calibrate pipettes regularly. - Use fresh pipette tips for each well when adding the compound. | |
| Unexpected Cell Morphology Changes | Solvent Toxicity: High concentration of the solvent (e.g., DMSO). | - Ensure the final solvent concentration is ≤ 0.1%. - Include a solvent-only control to assess its effect on cell morphology. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis of UPR Markers
This protocol is used to detect changes in the expression of UPR-related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound Action
References
Troubleshooting Versipelostatin instability in aqueous solutions
Welcome to the Versipelostatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 17-membered macrocyclic polyketide with a unique spirotetronate structure.[1][2][3][4] Its primary mechanism of action is the selective downregulation of the Glucose-Regulated Protein 78 (GRP78), also known as BiP.[2][3] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6][7] By inhibiting GRP78, this compound prevents the activation of the UPR pathway, leading to selective cytotoxicity in glucose-deprived tumor cells.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results with this compound can stem from several factors. One of the most common is the instability of the compound in aqueous solutions used for cell culture. Other potential causes include:
-
Compound Precipitation: this compound is a complex organic molecule with limited aqueous solubility. Precipitation can lead to a lower effective concentration in your experiment.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.
-
Inaccurate Concentration: Errors in stock solution preparation or serial dilutions can significantly impact results.
-
Suboptimal Assay Conditions: Incubation time, cell density, and the choice of assay endpoint can all influence the observed effect of this compound.
Q3: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?
While specific degradation kinetics for this compound in aqueous solutions are not extensively published, general principles for handling complex macrocycles can be applied. To enhance solubility and minimize degradation, consider the following:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions into your aqueous assay medium should be done immediately before use.
-
pH Control: The stability of many compounds is pH-dependent. While the optimal pH for this compound stability is not documented, it is advisable to maintain the pH of your experimental solutions within a physiological range (typically 7.2-7.4) and to use buffered solutions.
-
Temperature and Light Sensitivity: Store the this compound stock solution at -20°C or -80°C and protect it from light. When preparing working solutions, avoid prolonged exposure to ambient temperature and light.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize the impact of degradation in aqueous media.
Q4: What are the key branches of the Unfolded Protein Response (UPR) pathway that this compound inhibits through GRP78/BiP downregulation?
The UPR is mediated by three main ER-transmembrane signaling proteins that are kept inactive by binding to GRP78/BiP.[8][9][10][11] When unfolded proteins accumulate, GRP78/BiP is released, activating these sensors:
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 oligomerizes and its endoribonuclease activity splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 is a potent transcription factor for UPR target genes.[8][11]
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[5][8][11]
-
ATF6 (Activating transcription factor 6): When released from GRP78/BiP, ATF6 moves to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor for UPR genes.[8][11][12]
By downregulating GRP78/BiP, this compound prevents the activation of all three of these UPR branches.
Troubleshooting Guide
Issue 1: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells. |
| Precipitation | Visually inspect your stock and working solutions for any precipitate. If observed, try preparing a new stock solution or using a higher concentration of the initial co-solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is not toxic to the cells. |
| Incorrect Concentration | Verify the calculations for your stock solution and serial dilutions. Consider having the concentration of your stock solution independently verified. |
| Cell Line Resistance | Research the cell line you are using to see if it is known to be resistant to UPR inhibition or has low expression of GRP78. Consider testing a different cell line that is known to be sensitive. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Delivery | Ensure thorough mixing of the working solution before adding it to the assay plates. When performing serial dilutions, ensure proper mixing at each step. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates for treatment, as these are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile media or PBS. |
| Cell Seeding Inconsistency | Ensure a uniform cell suspension before seeding plates. Variations in cell number per well can lead to significant differences in the final readout. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Aqueous Media (General Approach)
Note: This is a general protocol that can be adapted. Specific analytical methods (e.g., HPLC-MS) are required for quantification.
-
Preparation: Prepare a working solution of this compound in your cell culture medium of interest at a relevant experimental concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) in a sterile, sealed container.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a validated analytical method like HPLC-MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits the UPR pathway by downregulating GRP78/BiP.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic studies of the spirocyclic cyclohexene part of this compound, a novel GRP78/Bip molecular chaperone downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78/BiP is a Novel Downstream Target of IGF-1 Receptor Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unfolded protein response regulator GRP78/BiP is required for endoplasmic reticulum integrity and stress-induced autophagy in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Versipelostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Versipelostatin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation and purification of this compound.
Issue 1: Low this compound Titer in Fermentation
Question: Our fermentation of Streptomyces versipellis shows good cell growth, but the final yield of this compound is consistently low. What are the potential causes and how can we address this?
Answer: Low yields of this compound despite adequate biomass can be attributed to several factors, from suboptimal culture conditions to precursor limitations. Here are some troubleshooting steps:
-
Media Composition: The composition of the fermentation medium is critical. Ensure that essential precursors for polyketide biosynthesis are not limited.
-
Carbon Source: The type and concentration of the carbon source can significantly influence secondary metabolite production. While glucose is commonly used, its high concentration can sometimes repress polyketide synthesis. Consider testing alternative carbon sources like soluble starch or glycerol.
-
Nitrogen Source: Complex nitrogen sources such as yeast extract, peptone, and corn steep liquor often support robust growth and secondary metabolite production. Experiment with different nitrogen sources and concentrations to find the optimal conditions for this compound production.
-
-
Aeration and Dissolved Oxygen: Polyketide biosynthesis is an aerobic process. Inadequate oxygen supply is a common limiting factor in large-scale fermentations.
-
In shake flask cultures, using baffled flasks and increasing the agitation speed can improve oxygen transfer.
-
In bioreactors, increasing the agitation and aeration rates can enhance dissolved oxygen levels. It is crucial to monitor and maintain the dissolved oxygen (DO) level at an optimal range (e.g., above 30% saturation).
-
-
pH Control: The pH of the fermentation broth affects nutrient uptake and enzyme activity. The optimal pH for Streptomyces growth and secondary metabolite production is typically in the neutral to slightly alkaline range (pH 7.0-8.0). Monitor and control the pH throughout the fermentation process.
-
Genetic Instability of the Strain: High-producing strains, especially if they are mutants, can sometimes exhibit genetic instability, leading to a decline in productivity over successive subcultures. It is advisable to maintain a cryopreserved master cell bank and use a working cell bank for routine fermentations to minimize the number of subcultures.
Issue 2: Difficulty in Extracting and Purifying this compound
Question: We are facing challenges with the downstream processing of this compound, including low recovery rates and the presence of impurities. What are the recommended extraction and purification strategies?
Answer: The complex structure of this compound, a macrocyclic polyketide, can present challenges in its extraction and purification. A multi-step approach is generally required to achieve high purity.
-
Extraction:
-
Solvent Extraction: this compound is an intracellular product. After harvesting the mycelia by centrifugation or filtration, the biomass should be extracted with a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting polyketides from Streptomyces biomass. Multiple extractions may be necessary to ensure complete recovery.
-
Ultrasonication: To enhance the extraction efficiency, consider using ultrasonication to disrupt the cell walls and improve solvent penetration.
-
-
Purification:
-
Chromatography: A combination of chromatographic techniques is typically employed for the purification of complex natural products like this compound.
-
Silica (B1680970) Gel Chromatography: This is a good initial step for separating major classes of compounds. A step gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) can be used for elution.
-
Reverse-Phase Chromatography (C18): This is a high-resolution technique for separating compounds based on their hydrophobicity. High-Performance Liquid Chromatography (HPLC) with a C18 column is often the final step to achieve high purity. A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.
-
-
Issue 3: Inconsistent Batch-to-Batch Production
Question: We are observing significant variability in this compound yield between different fermentation batches, even with seemingly identical process parameters. What could be the cause of this inconsistency?
Answer: Batch-to-batch variability is a common challenge in fermentation processes. Several factors can contribute to this issue:
-
Inoculum Quality: The age, viability, and physiological state of the inoculum can have a profound impact on the fermentation performance. Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size.
-
Raw Material Variability: Variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to inconsistent results. Whenever possible, use high-quality, well-defined media components from a reliable supplier.
-
Precise Control of Fermentation Parameters: Even small fluctuations in temperature, pH, and dissolved oxygen can lead to significant differences in yield. Ensure that all probes are calibrated regularly and that the control systems are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound in a large-scale fermentation?
A1: The yield of this compound can vary significantly depending on the strain and fermentation conditions. The wild-type Streptomyces versipellis 4083-SVS6 strain has been reported to produce this compound at a titer of approximately 1.5 mg/L.[1] However, through genetic engineering, a heterologous host, Streptomyces albus, has been shown to produce this compound at a much higher titer of around 21.0 mg/L.[1]
Q2: What are the key biosynthetic precursors for this compound production?
A2: this compound is a polyketide, which means its carbon skeleton is derived from the condensation of simple carboxylic acid units. The biosynthesis of such complex polyketides typically utilizes acetyl-CoA and malonyl-CoA as the primary building blocks. The availability of these precursors within the cell is crucial for high-yield production.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to be a selective down-regulator of the GRP78/Bip molecular chaperone.[1] It is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the inhibition of the Growth factor receptor-bound protein 2 (Grb2) signaling pathway, which is often dysregulated in cancer. By inhibiting Grb2, this compound can disrupt downstream signaling cascades that promote cell proliferation and survival.
Data Presentation
Table 1: Comparison of this compound Production Titers
| Strain | Titer (mg/L) | Reference |
| Streptomyces versipellis 4083-SVS6 (Wild-Type) | 1.5 | [1] |
| Streptomyces albus (Heterologous Host) | 21.0 | [1] |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of this compound using Streptomyces albus (Heterologous Host)
-
Inoculum Preparation:
-
Aseptically inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a cryopreserved vial of the S. albus strain harboring the this compound biosynthetic gene cluster.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense culture is obtained.
-
-
Fermentation:
-
Transfer the seed culture to a 10 L bioreactor containing 7 L of production medium (a complex medium containing soluble starch, yeast extract, and peptone, with pH adjusted to 7.2).
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-500 rpm to maintain a dissolved oxygen level above 30%.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.
-
The fermentation is typically carried out for 7-10 days.
-
-
Harvesting:
-
At the end of the fermentation, harvest the mycelia by centrifugation at 5000 x g for 20 minutes.
-
Protocol 2: Downstream Processing and Purification of this compound
-
Extraction:
-
Suspend the harvested mycelial pellet in ethyl acetate (1:3 w/v) and sonicate for 30 minutes in an ice bath.
-
Stir the suspension at room temperature for 4 hours.
-
Separate the organic phase by centrifugation and repeat the extraction process twice.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 90:10).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative Reverse-Phase HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in methanol and inject it onto a preparative C18 HPLC column.
-
Elute with a linear gradient of water (containing 0.1% formic acid) and acetonitrile (from 20% to 80% acetonitrile over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's anticancer activity.
Caption: Experimental workflow for this compound production and purification.
References
Strategies to circumvent chemoresistance when using Versipelostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chemoresistance when using Versipelostatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrocyclic polyketide that selectively down-regulates the molecular chaperone GRP78/Bip.[1] Additionally, under conditions of glucose deprivation, it can aberrantly activate the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the repression of protein translation.
Q2: We are observing a decrease in the efficacy of this compound over time in our cancer cell line model. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound, while not yet extensively documented in literature, can be hypothesized based on its known mechanisms of action. Potential resistance pathways can be broadly categorized based on its two main targets: GRP78 and the 4E-BP1 pathway.
-
GRP78-Related Resistance:
-
Upregulation of GRP78: Cells may compensate for GRP78 downregulation by increasing its transcription and translation.
-
Activation of Alternative Survival Pathways: Cancer cells might activate pro-survival signaling cascades, such as the PI3K/Akt pathway, to bypass the effects of GRP78 inhibition.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration.[4]
-
Cell Surface GRP78 Translocation: GRP78 can translocate to the cell surface and function as a receptor, activating pro-survival signaling.[5][6]
-
-
4E-BP1-Related Resistance:
-
Incomplete 4E-BP1 Activation: Resistance can emerge from incomplete inhibition of 4E-BP1 phosphorylation, allowing cap-dependent translation to proceed.[7]
-
mTOR-Independent 4E-BP1 Phosphorylation: Cancer cells may develop mechanisms to phosphorylate 4E-BP1 that are independent of the mTOR pathway, rendering this compound's effects on this pathway ineffective.[8]
-
Loss of 4E-BP1 Function: Mutations or deletions in the EIF4EBP1 gene can lead to a loss of 4E-BP1 protein, thereby eliminating a key target of this compound.[9]
-
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in our cell line.
This guide provides a systematic approach to investigate and potentially overcome decreased sensitivity to this compound.
Step 1: Confirm Resistance
Experimental Protocol: IC50 Determination
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle-only control.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value. A significant increase in the IC50 value compared to the parental cell line indicates resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Example Cancer Cell Line | 15 | 250 | 16.7 |
Table 1: Example of quantitative data from IC50 determination, comparing a parental and a this compound-resistant cell line.
Step 2: Investigate Potential GRP78-Mediated Resistance Mechanisms
A. Assess GRP78 Expression Levels
Experimental Protocol: Western Blot for GRP78
-
Protein Extraction: Lyse parental and resistant cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against GRP78, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate and quantify band intensities. An increased GRP78/housekeeping protein ratio in resistant cells suggests upregulation.
B. Evaluate PI3K/Akt Pathway Activation
Experimental Protocol: Western Blot for Phospho-Akt
-
Protein Extraction and Western Blot: Follow the protocol above.
-
Antibody Incubation: Probe membranes with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt.
-
Analysis: An increased ratio of phospho-Akt to total Akt in resistant cells indicates pathway activation.
C. Measure ABC Transporter Activity
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate parental and resistant cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123.
-
Efflux Measurement: After washing, measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader.
-
Analysis: A faster decrease in fluorescence in resistant cells indicates increased efflux activity.
Step 3: Investigate Potential 4E-BP1-Mediated Resistance Mechanisms
A. Analyze 4E-BP1 Phosphorylation Status
Experimental Protocol: Western Blot for Phospho-4E-BP1
-
Protein Extraction and Western Blot: Follow the standard Western blot protocol.
-
Antibody Incubation: Probe membranes with primary antibodies against phospho-4E-BP1 (e.g., at Thr37/46) and total 4E-BP1.
-
Analysis: A sustained or increased ratio of phospho-4E-BP1 to total 4E-BP1 in resistant cells in the presence of this compound may indicate a resistance mechanism.
Step 4: Strategies to Circumvent Resistance
Based on the findings from the troubleshooting steps, the following strategies can be employed:
A. Combination Therapy
If a specific resistance mechanism is identified, a combination therapy approach may resensitize cells to this compound.
| Identified Resistance Mechanism | Proposed Combination Agent | Rationale |
| PI3K/Akt Pathway Activation | PI3K inhibitor (e.g., BKM120) or Akt inhibitor (e.g., MK-2206) | To block the compensatory pro-survival signaling.[2] |
| Increased ABC Transporter Activity | ABC transporter inhibitor (e.g., Verapamil, Tariquidar) | To increase the intracellular concentration of this compound.[4] |
| Incomplete 4E-BP1 Dephosphorylation | mTOR inhibitor (e.g., Rapamycin, Everolimus) | To synergistically inhibit the mTOR/4E-BP1 pathway. |
Table 2: Proposed combination therapies to overcome this compound resistance.
B. Development of Novel Analogs
The synthesis of novel this compound analogs could lead to compounds that are less susceptible to resistance mechanisms or have improved efficacy.
Visualizations
Caption: Potential GRP78-mediated resistance pathways to this compound.
Caption: Hypothesized 4E-BP1-related resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Biosynthesis of this compound: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment [frontiersin.org]
- 3. The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP78‐mediated antioxidant response and ABC transporter activity confers chemoresistance to pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface GRP78: a potential mechanism of therapeutic resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of 4E-BP1 function induces EMT and promotes cancer cell migration and invasion via cap-dependent translational activation of snail - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Versipelostatin A, E, and F Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versipelostatins are a family of macrocyclic polyketides produced by Streptomyces versipellis. These natural products have garnered significant interest in the field of oncology for their potent and selective bioactivity. This guide provides a comparative analysis of three key members of this family: Versipelostatin A, E, and F. The primary mechanism of action for these compounds is the downregulation of the 78-kilodalton glucose-regulated protein (GRP78), a key molecular chaperone involved in the unfolded protein response (UPR).[1][2] GRP78 is frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell survival, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development. This document summarizes the comparative potency of Versipelostatins A, E, and F, details the experimental protocols for assessing their activity, and illustrates the underlying signaling pathways.
Quantitative Bioactivity Comparison
The relative potency of this compound A, E, and F has been evaluated by their ability to inhibit the expression of GRP78 in cancer cell lines under conditions of endoplasmic reticulum (ER) stress, typically induced by glucose deprivation mimics like 2-deoxyglucose. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| This compound A | GRP78 Expression | GRP78 Inhibition Assay | 3.5 | [3][4] |
| This compound E | GRP78 Expression | GRP78 Inhibition Assay | > 4.3 | [3][4] |
| This compound F | GRP78 Expression | GRP78 Inhibition Assay | 0.3 | N/A |
Note on this compound E: Direct IC50 values for this compound E are not explicitly detailed in the reviewed literature. However, comparative studies of this compound family members indicate that Versipelostatins A and D are the most potent among the initially isolated group (A, B, C, D, E), with IC50 values of 3.5 µM and 4.3 µM, respectively.[3][4] This suggests that this compound E is less potent, with an IC50 value greater than 4.3 µM.
Experimental Protocols
The bioactivity of Versipelostatins is primarily assessed through their ability to inhibit the stress-induced expression of GRP78. A general workflow for this type of assay is described below.
GRP78 Inhibition Assay via Western Blot
This method quantifies the amount of GRP78 protein in cells after treatment with a stress-inducing agent and the compound of interest.
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, PANC-1) are cultured in appropriate media.[5][6]
-
To induce ER stress and GRP78 expression, cells are treated with an inducing agent such as 2-deoxy-D-glucose (2-DG) at a concentration of approximately 10 mM for 24 hours.[5]
-
Concurrently, cells are treated with varying concentrations of this compound A, E, or F.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold Tris-buffered saline (TBS) and lysed using a suitable buffer (e.g., RIPA buffer) to extract total cellular proteins.[7]
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for subsequent steps.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GRP78.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light.[7]
-
-
Data Analysis:
-
The light signal is captured using an imaging system. The intensity of the bands corresponding to GRP78 is quantified using densitometry software.
-
The IC50 value is calculated by plotting the percentage of GRP78 inhibition against the log concentration of the this compound compound and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Versipelostatins exert their effect by disrupting the Unfolded Protein Response (UPR), a critical cellular stress response pathway. Under ER stress, GRP78 dissociates from three sensor proteins (PERK, IRE1, and ATF6), activating downstream signaling to restore homeostasis. Versipelostatins prevent the upregulation of GRP78, thereby inhibiting this adaptive response.
Caption: The role of GRP78 in the Unfolded Protein Response (UPR) and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 values for this compound compounds.
Caption: Experimental workflow for determining IC50 values using Western Blot.
Conclusion
The comparative analysis of Versipelostatins A, E, and F highlights their potential as potent inhibitors of GRP78 expression. This compound F, with an IC50 value of 0.3 µM, demonstrates significantly greater potency compared to this compound A (3.5 µM). While a precise IC50 for this compound E is not available, existing data suggests it is the least potent of the three. The shared mechanism of action, involving the disruption of the Unfolded Protein Response, underscores the therapeutic potential of this class of compounds in cancers that are reliant on GRP78 for survival and stress adaptation. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.[8][9]
References
- 1. Relative and absolute configuration of this compound, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New glycosylated derivatives of this compound, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Versipelostatin and Paclitaxel in the Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent anti-cancer agents, Versipelostatin and Paclitaxel, with a specific focus on their mechanisms for inducing apoptosis. While both compounds exhibit significant cytotoxic effects against cancer cells, they operate through distinct molecular pathways. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the signaling cascades involved to offer a comprehensive resource for oncology research and drug development.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and Paclitaxel concerning their effects on cancer cells. It is important to note that direct comparative studies are limited, and the available data for this compound primarily focuses on its unique mechanism of action, while a broader range of apoptotic data is available for the well-established chemotherapeutic agent, Paclitaxel.
| Parameter | This compound | Paclitaxel | Cell Lines Tested |
| IC50 (Cytotoxicity) | Data not available | 2.5 nM - >32 µM[1][2] | Various (e.g., Ovarian, Lung, Breast cancer cell lines)[1][2][3][4] |
| IC50 (GRP78 Downregulation) | 3.5 µM | Not applicable | - |
| Apoptosis Rate (Flow Cytometry) | Data not available | Up to 43% (MCF-7 cells)[5]; Dose-dependent increase (Canine mammary gland tumor cells)[6] | MCF-7, Canine mammary gland tumor cells[5][6] |
| Caspase-3 Activation | Data not available | Dose-dependent increase[6][7] | U-2 OS, Canine mammary gland tumor cells[6][7] |
Note: The IC50 values for Paclitaxel exhibit a wide range, reflecting differences in cell line sensitivity, drug exposure duration, and the specific cytotoxicity assay employed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the information gathered from the cited literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
b. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Paclitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify the percentage of cells undergoing apoptosis.
a. Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
b. Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or Paclitaxel for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The induction of apoptosis by this compound and Paclitaxel is mediated by fundamentally different signaling pathways.
This compound: Targeting the Unfolded Protein Response
This compound's primary mechanism of action involves the inhibition of the unfolded protein response (UPR), a cellular stress response pathway. Specifically, it acts as a down-regulator of the molecular chaperone GRP78/Bip. Under conditions of cellular stress, such as glucose deprivation often found in the tumor microenvironment, the UPR is activated to promote cell survival. By inhibiting the induction of GRP78, this compound disrupts this pro-survival mechanism, leading to an accumulation of unfolded proteins and ultimately triggering apoptosis.
References
- 1. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells [mdpi.com]
- 2. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of cell death/survival balance by the MET dependence receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound: identification of an enzyme-catalyzed [4+2]-cycloaddition required for macrocyclization of spirotetronate-containing polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic cells promote circulating tumor cell survival and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Versipelostatin Analogues in Preclinical Models
A new class of compounds, Versipelostatin and its analogues, has demonstrated significant potential in selectively targeting cancer cells by down-regulating the crucial molecular chaperone GRP78. This guide provides a comprehensive comparison of the in vitro efficacy of these analogues, details the experimental protocols used for their evaluation, and elucidates the key signaling pathways involved.
This compound (VST) and its derivatives are spirotetronate-containing macrocyclic polyketides that have emerged as potent and selective inhibitors of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and resistance to therapy. By downregulating GRP78, this compound and its analogues can induce cancer cell death, particularly under the stressful conditions of the tumor microenvironment.
In Vitro Efficacy: A Head-to-Head Comparison
Preclinical studies have focused on the inhibitory activity of this compound and several of its naturally occurring analogues on the induction of GRP78 expression in response to glucose deprivation, a condition that mimics the nutrient-poor environment of solid tumors. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound | IC50 (µM) for GRP78 Expression Inhibition | Reference |
| This compound (VST) | ~3.0 | [1] |
| This compound B | >10 | [2] |
| This compound C | >10 | [2] |
| This compound D | 4.3 | [2] |
| This compound E | >10 | [2] |
| This compound F | 0.3 | [1] |
Among the tested analogues, This compound F stands out as the most potent derivative, exhibiting a tenfold greater inhibitory activity against GRP78 expression compared to the parent compound, this compound.[1] This enhanced potency makes this compound F a particularly promising candidate for further preclinical and clinical development. The other analogues, with the exception of this compound D, showed significantly lower activity.
It is important to note that to date, no in vivo preclinical data for this compound analogues have been published in publicly available scientific literature. While the in vitro results are encouraging, further studies in animal models are crucial to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of these compounds.
The Underlying Mechanism: Targeting the Unfolded Protein Response
This compound and its analogues exert their cytotoxic effects by disrupting the GRP78-mediated unfolded protein response (UPR). Under normal conditions, GRP78 binds to three key ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When unfolded proteins accumulate in the endoplasmic reticulum (ER), GRP78 preferentially binds to these misfolded proteins, leading to the release and activation of the stress sensors. This initiates a signaling cascade aimed at restoring ER homeostasis.
However, in cancer cells, the UPR is often chronically activated, promoting cell survival and drug resistance. This compound's interference with this pathway represents a key therapeutic strategy.
Below is a diagram illustrating the GRP78-mediated UPR signaling pathway and the proposed point of intervention for this compound.
A key aspect of this compound's mechanism of action is its ability to cause aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation occurs specifically under glucose deprivation and leads to a profound repression of protein translation, which prevents the induction of typical UPR markers like GRP78 and ATF4.
The following diagram illustrates the proposed experimental workflow for evaluating the efficacy of this compound analogues.
Experimental Protocols
Inhibition of GRP78 Expression in Cancer Cells
This protocol details the methodology used to assess the in vitro efficacy of this compound analogues in down-regulating GRP78 expression.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HT1080 fibrosarcoma) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
To induce GRP78 expression, the culture medium is replaced with glucose-free DMEM containing 10 mM 2-deoxyglucose.
-
Concurrently, cells are treated with varying concentrations of this compound or its analogues dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is included.
2. Cell Lysis and Protein Quantification:
-
After a 24 to 48-hour incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and the total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for GRP78.
-
A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to ensure equal protein loading in each lane.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
4. Data Analysis:
-
The intensity of the GRP78 and loading control bands is quantified using densitometry software.
-
The relative GRP78 expression is normalized to the loading control for each sample.
-
The IC50 value, the concentration of the compound that inhibits 50% of the induced GRP78 expression, is calculated from the dose-response curve.
Future Directions
The potent in vitro activity of this compound F against GRP78 expression strongly warrants further investigation. The critical next step is to conduct in vivo preclinical studies in relevant animal cancer models. These studies will be essential to:
-
Evaluate the anti-tumor efficacy of this compound F in a physiological setting.
-
Determine its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
-
Assess its safety profile and identify any potential toxicities.
-
Explore potential combination therapies with existing anti-cancer drugs.
The development of potent and selective GRP78 inhibitors like this compound F holds significant promise for a new generation of cancer therapies that exploit the unique vulnerabilities of tumor cells. Continued research in this area is crucial to translate these promising preclinical findings into tangible clinical benefits for patients.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
